molecular formula C5H8N2O B7904759 (4-Methyloxazol-2-YL)methanamine

(4-Methyloxazol-2-YL)methanamine

Cat. No.: B7904759
M. Wt: 112.13 g/mol
InChI Key: XPSASGPURGEDTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyloxazol-2-YL)methanamine is a useful research compound. Its molecular formula is C5H8N2O and its molecular weight is 112.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methyl-1,3-oxazol-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-8-5(2-6)7-4/h3H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSASGPURGEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on (4-Methyloxazol-2-YL)methanamine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of (4-Methyloxazol-2-YL)methanamine. Due to the limited availability of extensive experimental data for this specific molecule, this guide also presents logical workflows for its synthesis and potential biological evaluation based on established principles and data for structurally related compounds.

Chemical Properties and Structure

This compound is a heterocyclic amine containing a 4-methyloxazole core. While detailed experimental data for the free base is scarce in publicly available literature, its hydrochloride salt is commercially available and better characterized.

Table 1: Chemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
CAS Number Not explicitly found1391733-72-4[1]
Molecular Formula C₅H₈N₂OC₅H₉ClN₂O[1]
Molecular Weight 112.13 g/mol 148.59 g/mol [1]
IUPAC Name (4-methyl-1,3-oxazol-2-yl)methanamine(4-methyl-1,3-oxazol-2-yl)methanamine;hydrochloride
SMILES NCC1=NC(C)=CO1NCC1=NC(C)=CO1.[H]Cl[1]
InChI Key Data not availableData not available
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

The structure of this compound consists of a central five-membered oxazole ring, which is an aromatic heterocycle containing one oxygen and one nitrogen atom. A methyl group is attached at position 4 of the ring, and an aminomethyl group (-CH₂NH₂) is at position 2.

Experimental Protocols: A Proposed Synthetic Workflow

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Halogenation cluster_2 Step 3: Amination start 1-Chloro-2-propanone intermediate1 2-Amino-4-methyl-oxazole start->intermediate1 Reaction reagent1 Urea reagent1->intermediate1 intermediate2 2-(Chloromethyl)-4-methyloxazole intermediate1->intermediate2 Chlorination reagent2 N-Chlorosuccinimide (NCS) reagent2->intermediate2 product This compound intermediate2->product Nucleophilic Substitution reagent3 Ammonia or Phthalimide followed by Hydrazine reagent3->product

Caption: Proposed synthetic workflow for this compound.

Methodology:

Step 1: Synthesis of 2-Amino-4-methyloxazole A common method for the synthesis of 2-aminooxazoles is the reaction of an α-haloketone with urea or a urea equivalent. In this proposed first step, 1-chloro-2-propanone would be reacted with urea to form 2-amino-4-methyloxazole. This reaction typically proceeds via the formation of a hydroxy-oxazoline intermediate which then dehydrates to the oxazole.

Step 2: Synthesis of 2-(Chloromethyl)-4-methyloxazole The 2-amino group of 2-amino-4-methyloxazole can be converted to a 2-chloro substituent via a Sandmeyer-type reaction. However, a more direct approach for related compounds involves the halogenation of a suitable precursor. For the purpose of this proposed workflow, we will consider the conversion of the 2-amino group to a 2-chloromethyl group. A more direct literature-precedented approach for similar structures involves the reaction of a substituted α-diazoacetophenone with chloroacetonitrile.

Step 3: Synthesis of this compound The final step would involve a nucleophilic substitution reaction on the 2-(chloromethyl)-4-methyloxazole. This can be achieved by reacting it with a source of ammonia. To avoid over-alkylation, a Gabriel synthesis approach using potassium phthalimide followed by hydrazinolysis is often employed to yield the primary amine.

Potential Biological Activity and Screening Workflow

While no specific biological activities have been reported for this compound, the oxazole scaffold is present in numerous biologically active compounds. For instance, various substituted oxazoles have been investigated as inhibitors of monoamine oxidase (MAO), which are targets for the treatment of neurodegenerative diseases. Additionally, other oxazole derivatives have been explored for their potential as anticancer and antimicrobial agents.

Given this context, a logical experimental workflow for the initial biological screening of this compound would involve a series of in vitro assays to identify potential therapeutic areas of interest.

G cluster_screening Initial Biological Screening cluster_followup Follow-up Studies compound This compound enz_inhibition Enzyme Inhibition Assays (e.g., MAO-A, MAO-B) compound->enz_inhibition cytotoxicity Cytotoxicity Assays (e.g., against cancer cell lines) compound->cytotoxicity antimicrobial Antimicrobial Assays (e.g., against bacterial and fungal strains) compound->antimicrobial dose_response Dose-Response and IC50 Determination enz_inhibition->dose_response cytotoxicity->dose_response pathway_analysis Signaling Pathway Analysis dose_response->pathway_analysis in_vivo In Vivo Efficacy and Toxicity Studies pathway_analysis->in_vivo

Caption: Logical workflow for the biological evaluation of a novel compound.

Methodology:

  • Primary Screening: The initial phase would involve screening this compound against a panel of relevant biological targets.

    • Enzyme Inhibition Assays: Based on the activity of related oxazoles, assays for monoamine oxidase A (MAO-A) and B (MAO-B) inhibition would be a logical starting point.

    • Cytotoxicity Assays: The compound would be tested against a panel of human cancer cell lines to determine its potential as an anticancer agent.

    • Antimicrobial Assays: The compound's activity against a range of pathogenic bacteria and fungi would be assessed to explore its potential as an anti-infective agent.

  • Secondary Screening and Hit Validation: If significant activity ("a hit") is observed in any of the primary screens, further studies would be conducted.

    • Dose-Response and IC50/EC50 Determination: The potency of the compound would be quantified by determining the concentration at which it elicits a half-maximal response (IC50 for inhibition or EC50 for activation).

  • Mechanism of Action and Pathway Analysis: For validated hits, experiments would be designed to elucidate the mechanism of action.

    • Signaling Pathway Analysis: If the compound shows, for example, cytotoxic activity, further studies would investigate its effect on key cellular signaling pathways involved in cell cycle regulation, apoptosis, or other relevant processes.

  • In Vivo Studies: Promising candidates from in vitro studies would then be evaluated in animal models to assess their efficacy and safety profiles.

This systematic approach allows for the efficient evaluation of a novel chemical entity like this compound to determine its potential for further drug development.

References

Synthesis of (4-Methyloxazol-2-YL)methanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of (4-Methyloxazol-2-YL)methanamine hydrochloride. While direct literature detailing a specific, optimized synthesis for this molecule is sparse, this document consolidates established organic chemistry principles and analogous procedures to propose a robust and logical synthetic route. The proposed pathway commences with the conversion of 4-methyloxazole-2-carboxylic acid to its corresponding carboxamide, followed by a chemical reduction to the primary amine, and concludes with the formation of the final hydrochloride salt. This guide provides detailed experimental protocols, reagent specifications, and a clear workflow to aid researchers in the successful synthesis of the target compound.

Introduction

This compound hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the oxazole moiety in various biologically active molecules. The presence of a primary amine provides a versatile handle for further chemical modifications. This document provides a detailed, practical guide for its synthesis, designed for an audience with a professional background in synthetic organic chemistry.

Proposed Synthetic Pathway

The proposed three-step synthesis begins with the commercially available or readily synthesized 4-methyloxazole-2-carboxylic acid. The pathway involves the formation of an amide intermediate, which is subsequently reduced to the desired primary amine. The final step is the conversion of the free amine to its stable hydrochloride salt for improved handling and solubility.

Synthesis_Workflow A 4-Methyloxazole- 2-carboxylic acid reagent1 1. SOCl₂ or CDI 2. NH₄OH A->reagent1 B 4-Methyloxazole- 2-carboxamide reagent2 LiAlH₄, THF B->reagent2 C This compound (Free Base) reagent3 HCl in Dioxane or Diethyl Ether C->reagent3 D This compound Hydrochloride reagent1->B reagent2->C reagent3->D

Figure 1: Proposed synthetic workflow for this compound hydrochloride.

Experimental Protocols

Step 1: Synthesis of 4-Methyloxazole-2-carboxamide

This step involves the conversion of the carboxylic acid to an amide. This can be achieved via an acid chloride intermediate or by using a coupling agent like carbonyldiimidazole (CDI). The acid chloride route is detailed below.

Protocol:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-methyloxazole-2-carboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction.

  • Allow the mixture to warm to room temperature and then heat to reflux (approx. 70-80 °C) for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

  • In a separate flask, prepare a concentrated solution of aqueous ammonium hydroxide (NH₄OH) (excess, >10 eq) and cool it to 0 °C.

  • Add the solution of the acid chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring.

  • Stir the resulting mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) multiple times.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methyloxazole-2-carboxamide.

  • Purify the product by recrystallization or column chromatography.

Reagent/SolventMolar Mass ( g/mol )QuantityRole
4-Methyloxazole-2-carboxylic Acid127.101.0 eqStarting Material
Thionyl Chloride (SOCl₂)118.972.0 - 3.0 eqChlorinating Agent
Dimethylformamide (DMF)73.09CatalyticCatalyst
Ammonium Hydroxide (NH₄OH)35.04>10 eqAminating Agent
Dichloromethane (DCM)84.93SolventSolvent
Ethyl Acetate88.11SolventExtraction
Step 2: Synthesis of this compound (Amide Reduction)

This key step employs a powerful reducing agent, Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functional group to a primary amine.[1] This reaction must be conducted under strictly anhydrous conditions.

Protocol:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere (N₂ or Ar).

  • Suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • In a separate flask, dissolve 4-methyloxazole-2-carboxamide (1.0 eq) in anhydrous THF.

  • Add the solution of the amide dropwise via the addition funnel to the LiAlH₄ suspension at 0 °C with stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Once the starting material is consumed (typically 4-12 hours), cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid aluminum salts and wash thoroughly with THF or Ethyl Acetate.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude this compound as a free base. The product may be used directly in the next step or purified by distillation if necessary.

Reagent/SolventMolar Mass ( g/mol )QuantityRole
4-Methyloxazole-2-carboxamide126.111.0 eqStarting Material
Lithium Aluminum Hydride (LiAlH₄)37.952.0 - 4.0 eqReducing Agent
Anhydrous Tetrahydrofuran (THF)72.11SolventSolvent
Water (H₂O)18.02As requiredQuenching
Sodium Hydroxide (NaOH)40.00As requiredQuenching
Step 3: Preparation of this compound Hydrochloride

The final step is the formation of the hydrochloride salt, which is typically a more stable, crystalline solid compared to the free amine.[2][3]

Protocol:

  • Dissolve the crude this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) (1.0-1.2 eq) dropwise with stirring.[2]

  • A precipitate should form immediately or upon further stirring.

  • Continue stirring at 0 °C for 30-60 minutes after the addition is complete.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to obtain this compound hydrochloride as a solid.

Reagent/SolventMolar Mass ( g/mol )QuantityRole
This compound112.131.0 eqStarting Material
HCl in Dioxane/Ether36.461.0 - 1.2 eqSalt Formation
Anhydrous Diethyl Ether74.12SolventSolvent/Washing

Safety and Handling

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric solid that reacts violently with water and other protic solvents to produce flammable hydrogen gas. All manipulations must be performed under a dry, inert atmosphere.[4]

  • Hydrogen Chloride (HCl solutions): Corrosive. Handle with care in a fume hood.

All experimental work should be conducted by trained personnel in a properly equipped laboratory, following all institutional safety guidelines.

Conclusion

The synthetic route detailed in this guide provides a logical and feasible approach for the laboratory-scale preparation of this compound hydrochloride. By leveraging well-established chemical transformations, this guide serves as a valuable resource for researchers requiring access to this and structurally related compounds for further investigation in drug development and medicinal chemistry. Optimization of reaction conditions for each step may be necessary to achieve desired yields and purity on a specific scale.

References

(4-Methyloxazol-2-YL)methanamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Physical Properties

(4-Methyloxazol-2-YL)methanamine is a substituted oxazole compound. While the free base form is of interest, the most readily available and characterized form is its hydrochloride salt.

Data Presentation: Chemical Properties

PropertyThis compound HydrochlorideThis compound (Free Base, Calculated)
CAS Number 1391733-72-4[1]Not explicitly found in searches
Molecular Formula C₅H₉ClN₂OC₅H₈N₂O
Molecular Weight 148.59 g/mol [1]112.13 g/mol
Synonyms (4-methyl-1,3-oxazol-2-yl)methanamine hydrochloride2-(Aminomethyl)-4-methyloxazole

Note: The molecular weight of the free base is calculated from the molecular formula.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, general methods for the synthesis of substituted oxazoles are well-established. The following represents a plausible synthetic route based on common organic chemistry principles.

Experimental Protocol: General Synthesis of a 2,4-Disubstituted Oxazole via adapted Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone. To synthesize this compound, a suitable starting material would be an N-acylated aminomethyl ketone.

Step 1: Acylation of an Aminomethyl Ketone

A protected aminomethyl ketone, such as N-(tert-butoxycarbonyl)-2-aminoacetone, would be reacted with an activated carboxylic acid derivative to form the necessary α-acylamino ketone.

Step 2: Cyclization and Dehydration

The resulting α-acylamino ketone is then treated with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, to induce cyclization and form the oxazole ring.

Step 3: Deprotection

The protecting group on the amine (e.g., Boc group) is removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid) to yield the final product, this compound.

Mandatory Visualization: Synthetic Workflow

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Starting Materials: Protected Aminomethyl Ketone Activated Carboxylic Acid acyl Acylation start->acyl Reaction cyclo Cyclization/ Dehydration acyl->cyclo Dehydrating Agent deprotect Deprotection cyclo->deprotect Acid Treatment product This compound deprotect->product purify Chromatography product->purify char Characterization (NMR, MS, etc.) purify->char final_product Pure Compound char->final_product

Caption: General workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or involvement in signaling pathways of this compound. However, the oxazole scaffold is a common motif in many biologically active compounds. For instance, other substituted oxazoles have been investigated for their potential as inhibitors of enzymes like monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases.

Mandatory Visualization: Logical Relationship for Drug Discovery

Given the lack of specific pathway information, the following diagram illustrates the logical progression from a synthesized compound to the identification of its biological activity, a common workflow in drug discovery.

G compound This compound screening High-Throughput Screening compound->screening Testing in various assays hit_id Hit Identification screening->hit_id Identification of biological activity lead_opt Lead Optimization hit_id->lead_opt Chemical modification to improve properties preclinical Preclinical Studies lead_opt->preclinical In vitro and in vivo testing clinical Clinical Trials preclinical->clinical

Caption: A typical drug discovery process from a synthesized compound.

Conclusion

References

The Diverse Biological Activities of 4-Methyloxazole Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The oxazole scaffold, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substitution patterns on the oxazole ring play a crucial role in determining the pharmacological properties of these derivatives.[1] This technical guide focuses on the biological activities of 4-methyloxazole derivatives, a class of compounds that has demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. We will delve into their anticancer, antimicrobial, and enzyme-inhibiting properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer and Antiproliferative Activity

A significant body of research has highlighted the potent anticancer effects of 4-methyloxazole derivatives. These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines, often with high potency.

A notable mechanism of action for several 4-methyloxazole derivatives is the disruption of microtubule dynamics.[2] For instance, a series of 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, designed as analogs of the natural product combretastatin A-4 (CA-4), have demonstrated potent antitubulin activity.[2] These compounds bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules, which are essential for cell division.[2] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Quantitative Data: Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity of selected 4-methyloxazole derivatives against various human cancer cell lines.

CompoundSubstitution at C5Cancer Cell LineIC50 (nM)Reference
4g m-fluoro-p-methoxyphenylJurkat (Leukemia)0.35 - 4.6[2]
SEM (Leukemia)0.35 - 4.6[2]
4i p-ethoxyphenylRS4;11 (Leukemia)0.5 - 20.2[2]
Jurkat (Leukemia)0.5 - 20.2[2]
SEM (Leukemia)0.5 - 20.2[2]
4a 2'-naphthylVarious0.5 - 73.2[2]
3d naphth-2-yl (thiazole analog)Various33 - 702[2]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of 4-methyloxazole derivatives is commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[3]

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, Hela) are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum.[3] The cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[3]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a specified period, typically 72 hours.[3]

  • MTT Addition: After the incubation period, a solution of MTT (5 µg/ml) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[3] During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The culture medium is removed, and the formazan crystals are dissolved in 100 µl of DMSO per well.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Visualization: Mechanism of Action of Antitubulin 4-Methyloxazole Derivatives

G cluster_cell Cancer Cell Drug 4-Methyloxazole Derivative (e.g., 4i) Tubulin α/β-Tubulin Dimers Drug->Tubulin Binds to Colchicine Site Microtubule Microtubule Tubulin->Microtubule Polymerization MitoticSpindle Mitotic Spindle Microtubule->MitoticSpindle Formation G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces G Start Synthesis of 4-Methyloxazole Derivatives Screening Primary Antimicrobial Screening (e.g., Agar Diffusion) Start->Screening MIC Determination of Minimum Inhibitory Concentration (MIC) (Broth Microdilution) Screening->MIC Active NoActivity Inactive Screening->NoActivity Inactive MBC Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) MIC->MBC Toxicity Cytotoxicity Assay (e.g., on human cell lines) MBC->Toxicity Lead Lead Compound Identification Toxicity->Lead Low Toxicity HighToxicity Toxic Toxicity->HighToxicity High Toxicity G cluster_Anticancer Mechanisms & Targets cluster_Antimicrobial Spectrum cluster_Enzyme Targets Core 4-Methyloxazole Derivatives Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial EnzymeInhibition Enzyme Inhibition Core->EnzymeInhibition Antitubulin Antitubulin Agents Anticancer->Antitubulin VEGFR2_Inhibitor VEGFR-2 Inhibitors Anticancer->VEGFR2_Inhibitor Apoptosis Induction of Apoptosis Anticancer->Apoptosis Antibacterial Antibacterial Antimicrobial->Antibacterial Antifungal Antifungal Antimicrobial->Antifungal Kinases Kinases (VEGFR-2, EGFR) EnzymeInhibition->Kinases Hydrolases Hydrolases (AChE, BChE) EnzymeInhibition->Hydrolases Glucosidase α-Glucosidase EnzymeInhibition->Glucosidase

References

A Technical Guide to the Spectroscopic Properties of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (4-Methyloxazol-2-YL)methanamine. These predictions are derived from established principles of NMR, IR, and MS, and by analyzing the chemical environment of the atoms and bonds within the molecule.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4s1HH5 (oxazole ring)
~4.0s2H-CH₂-NH₂
~2.2s3H-CH₃
~1.5-2.5br s2H-NH₂

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~165C2 (oxazole ring)
~148C4 (oxazole ring)
~125C5 (oxazole ring)
~45-CH₂-NH₂
~10-CH₃

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000WeakC-H stretch (aromatic/vinylic)
2950-2850MediumC-H stretch (aliphatic)
~1650MediumC=N stretch (oxazole ring)
~1580MediumC=C stretch (oxazole ring)
~1450MediumCH₂/CH₃ bend
~1100StrongC-O-C stretch (oxazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
112[M]⁺ (Molecular Ion)
97[M - NH]⁺
82[M - CH₂NH₂]⁺
54[C₃H₂N]⁺
42[C₂H₄N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data discussed above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O for the hydrochloride salt). The choice of solvent should ensure the compound is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width to encompass all expected carbon signals.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • For KBr pellet (solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source. Electron Ionization (EI) is common for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar compounds, especially the hydrochloride salt.

  • Data Acquisition:

    • Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatograph (LC-MS). For EI, the sample is often introduced via a gas chromatograph (GC-MS) or a direct insertion probe.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For high-resolution mass spectrometry (HRMS), the instrument should be capable of resolving small mass differences to aid in molecular formula determination.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. For HRMS data, use the accurate mass to confirm the elemental composition.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification sample_prep Sample Preparation for Analysis purification->sample_prep Pure Compound nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_analysis Spectral Data Analysis and Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm report Technical Report Generation structure_confirm->report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility and Stability of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available quantitative solubility and stability data for (4-Methyloxazol-2-YL)methanamine is limited. This guide provides a framework based on the general properties of heterocyclic amines and outlines detailed experimental protocols for determining these characteristics.

Introduction

This compound is a small molecule featuring a 4-methyloxazole heterocyclic ring and a primary amine functional group. Its physicochemical properties, particularly solubility and stability, are critical for its application in research and drug development. Amines are generally basic and can form salts with acids, which often enhances their aqueous solubility.[1][2] The oxazole ring introduces polarity but also some lipophilic character. This guide outlines the expected solubility and stability profile of this compound and provides detailed methodologies for its empirical determination.

Predicted Physicochemical Properties

Based on its structure, this compound is expected to be a low molecular weight amine. Such compounds are typically soluble in water and organic solvents.[1] As an amine, its aqueous solubility is expected to be pH-dependent, with higher solubility in acidic conditions due to the formation of a protonated, more polar ammonium salt.[2][3]

Quantitative Data Summary

Table 1: Solubility Data

Solvent SystemTemperature (°C)pHSolubility (mg/mL)Method
Purified Water25NeutralData Not AvailableHPLC-UV
Phosphate Buffered Saline (PBS)257.4Data Not AvailableHPLC-UV
0.1 M HCl251.0Data Not AvailableHPLC-UV
Methanol25N/AData Not AvailableHPLC-UV
Ethanol25N/AData Not AvailableHPLC-UV
Dimethyl Sulfoxide (DMSO)25N/AData Not AvailableHPLC-UV

Table 2: Stability Data

ConditionParameterValueHalf-life (t½)Degradation ProductsMethod
Aqueous BufferpH 3, 40°CData Not AvailableData Not AvailableData Not AvailableLC-MS
Aqueous BufferpH 7, 40°CData Not AvailableData Not AvailableData Not AvailableLC-MS
Aqueous BufferpH 9, 40°CData Not AvailableData Not AvailableData Not AvailableLC-MS
Oxidative Stress3% H₂O₂, 25°CData Not AvailableData Not AvailableData Not AvailableLC-MS
PhotostabilityUV/Vis light, 25°CData Not AvailableData Not AvailableData Not AvailableLC-MS

Experimental Protocols

The following are detailed protocols for determining the solubility and stability of this compound.

4.1. Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific aqueous medium.

  • Materials:

    • This compound

    • Purified water, Phosphate Buffered Saline (PBS, pH 7.4)

    • Calibrated pH meter

    • Analytical balance

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Centrifuge

    • HPLC system with UV detector

    • Syringe filters (0.45 µm)

  • Procedure:

    • Add an excess amount of this compound to a vial to ensure a saturated solution.

    • Add a known volume of the desired aqueous solvent (e.g., 2 mL of PBS).[1]

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for 24 hours to reach equilibrium.

    • After 24 hours, visually inspect for the presence of undissolved solid.

    • Centrifuge the samples to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

    • Analyze the diluted sample by a validated HPLC-UV method.

    • Calculate the concentration of the compound in the original supernatant based on the calibration curve and the dilution factor.

4.2. Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

  • Materials:

    • This compound stock solution (e.g., 1 mg/mL in methanol)

    • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • LC-MS system

    • Photostability chamber

    • Temperature-controlled oven

  • Procedure:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C.[4] Withdraw and neutralize samples at the same time points as for acid hydrolysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at specified time points.

    • Photostability: Expose the stock solution in a photostability chamber to UV/Vis light. A control sample should be wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 60°C).[5][6]

    • Analysis: Analyze all samples by LC-MS to determine the percentage of the parent compound remaining and to identify the mass of any degradation products.

Visualizations

5.1. Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_proc Sample Processing cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temp for 24h B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute for analysis E->F G HPLC-UV analysis F->G H Calculate concentration G->H

Caption: Workflow for determining aqueous solubility.

5.2. Logical Flow for Stability Testing

G cluster_conditions Forced Degradation Conditions start Stock Solution of this compound acid Acid Hydrolysis (HCl) start->acid base Base Hydrolysis (NaOH) start->base ox Oxidation (H2O2) start->ox photo Photostability (UV/Vis) start->photo thermal Thermal Stress start->thermal analysis LC-MS Analysis at Time Points acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis result Determine % Degradation & Identify Degradants analysis->result

Caption: Logical flow of a forced degradation study.

Signaling Pathways

There is no direct information in the provided search results linking this compound to specific signaling pathways. However, structurally related heterocyclic amines can interact with various biological targets. For instance, certain oxazole derivatives have been investigated as inhibitors of enzymes like monoamine oxidase (MAO).[7] Should this compound be investigated for biological activity, a potential starting point could be screening against a panel of common drug targets, including kinases, GPCRs, and metabolic enzymes.

G compound This compound target Potential Biological Target (e.g., MAO, Kinase, GPCR) compound->target Interaction pathway Downstream Signaling Pathway target->pathway Modulation response Cellular Response pathway->response Signal Transduction

Caption: Hypothetical biological interaction pathway.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its characterization. Based on the principles of organic chemistry, the compound is expected to be a water-soluble amine with pH-dependent solubility. The provided protocols offer robust methods for determining its precise solubility and stability profile, which are essential steps in the evaluation of any compound for research or drug development purposes.

References

The Versatile Heterocyclic Building Block: A Technical Guide to (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyloxazol-2-YL)methanamine is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive primary amine with a stable oxazole core, make it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyThis compoundThis compound hydrochloride
CAS Number Not available1391733-72-4[1]
Molecular Formula C₅H₈N₂OC₅H₉ClN₂O
Molecular Weight 112.13 g/mol 148.59 g/mol [1]
Appearance Not availableSolid
Solubility Not availableLikely soluble in polar solvents

Synthesis of this compound

Proposed Synthetic Route 1: Gabriel Synthesis from 2-(Chloromethyl)-4-methyloxazole

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides.[2][3][4][5][6] This method avoids the over-alkylation often encountered with direct amination.

Experimental Protocol (Proposed):

  • Step 1: N-Alkylation of Potassium Phthalimide. In a flame-dried round-bottom flask, potassium phthalimide (1.1 equivalents) is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 2-(chloromethyl)-4-methyloxazole (1.0 equivalent) is added, and the reaction mixture is stirred at 60-80 °C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 2: Hydrazinolysis. After completion of the alkylation, the reaction mixture is cooled to room temperature. Hydrazine hydrate (2.0 equivalents) is added, and the mixture is heated to reflux for 4-6 hours. The formation of a white precipitate (phthalhydrazide) indicates the release of the desired amine.

  • Step 3: Isolation and Purification. The reaction mixture is cooled, and the precipitate is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

DOT Diagram of Proposed Gabriel Synthesis:

Gabriel_Synthesis 2-(Chloromethyl)-4-methyloxazole 2-(Chloromethyl)-4-methyloxazole Intermediate N-(4-Methyloxazol-2-ylmethyl)phthalimide 2-(Chloromethyl)-4-methyloxazole->Intermediate 1. DMF, 60-80 °C Potassium Phthalimide Potassium Phthalimide Potassium Phthalimide->Intermediate Product This compound Intermediate->Product 2. Hydrazine Hydrate, Reflux Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Product Byproduct Phthalhydrazide

Caption: Proposed Gabriel synthesis of this compound.

Proposed Synthetic Route 2: Reductive Amination of 4-Methyloxazole-2-carbaldehyde

Reductive amination is another powerful method for the synthesis of amines from carbonyl compounds.[7][8][9][10][11] This one-pot reaction involves the formation of an imine intermediate followed by its in-situ reduction.

Experimental Protocol (Proposed):

  • Step 1: Imine Formation and Reduction. In a round-bottom flask, 4-methyloxazole-2-carbaldehyde (1.0 equivalent) is dissolved in a suitable solvent such as methanol or dichloromethane. To this solution, a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, 1.5-2.0 equivalents) is added, followed by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents). The reaction is typically stirred at room temperature for 12-24 hours.

  • Step 2: Work-up and Purification. The reaction is quenched by the careful addition of water or a dilute acid. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH of 9-10. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography.

DOT Diagram of Proposed Reductive Amination:

Reductive_Amination Aldehyde 4-Methyloxazole-2-carbaldehyde Intermediate Imine Intermediate Aldehyde->Intermediate 1. Ammonia Ammonia Ammonia Ammonia->Intermediate Product This compound Intermediate->Product 2. Reduction ReducingAgent NaBH3CN or NaBH(OAc)3 ReducingAgent->Product

Caption: Proposed reductive amination of 4-methyloxazole-2-carbaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable pharmacophore in the design of various enzyme inhibitors and receptor modulators. While direct biological data for the parent compound is limited, the activities of its derivatives provide strong evidence for its potential therapeutic applications.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the closely related isomer, (2-methyloxazol-4-yl)methanamine, have shown significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B).[12][13][14][15] These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases and depression.

For instance, 4-(2-methyloxazol-4-yl)benzenesulfonamide has been identified as a selective inhibitor of MAO-B.[12][14][15]

Quantitative Data on MAO Inhibition by a Related Compound:

CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (MAO-A/MAO-B)
4-(2-Methyloxazol-4-yl)benzenesulfonamide43.3[12]3.47[12]12.48

This data suggests that the oxazole moiety, in combination with other structural features, can confer potent and selective MAO inhibitory activity. It is therefore highly probable that derivatives of this compound could also exhibit similar biological profiles.

Signaling Pathway of MAO Inhibition:

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Dopamine / Serotonin MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism SynapticCleft Synaptic Cleft Neurotransmitter->SynapticCleft Release Metabolites Inactive Metabolites MAO->Metabolites Receptor Postsynaptic Receptor Signal Neuronal Signaling Receptor->Signal SynapticCleft->Receptor Binding Inhibitor (4-Methyloxazol-2-YL) methanamine Derivative Inhibitor->MAO Inhibition

Caption: Role of MAO inhibitors in neurotransmission.

Conclusion

This compound is a heterocyclic building block with significant potential in the field of drug discovery. Its straightforward, albeit not yet explicitly documented, synthesis and the proven biological activity of its close relatives make it a prime candidate for the development of novel enzyme inhibitors and other therapeutic agents. Further research into the synthesis and biological evaluation of a wider range of derivatives of this compound is warranted to fully explore its therapeutic potential. This guide provides a solid foundation for researchers and drug development professionals to embark on such investigations.

References

A Technical Deep Dive into 2-Amino-4-Methyloxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methyloxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This in-depth technical guide provides a comprehensive literature review of this versatile heterocyclic core, focusing on its synthesis, biological evaluation, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Synthesis of the 2-Amino-4-Methyloxazole Core

The foundational 2-amino-4-methyloxazole structure is typically synthesized through the condensation of a β-ketoester with urea or a urea equivalent. A common and efficient method involves the reaction of ethyl 2-chloroacetoacetate with urea, followed by basic hydrolysis to yield 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid. This key intermediate serves as a versatile building block for further derivatization.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid

Materials:

  • Urea

  • Ethyl 2-chloroacetoacetate

  • O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

  • Sodium hydroxide (NaOH)

  • Solvents (e.g., ethanol, water)

Procedure:

  • Condensation: A mixture of urea and ethyl 2-chloroacetoacetate is refluxed in a suitable solvent, such as ethanol, to facilitate the initial condensation reaction.

  • Cyclization: The resulting intermediate undergoes cyclization to form the oxazole ring.

  • Hydrolysis: The ester group at the 5-position is hydrolyzed using a base, typically aqueous sodium hydroxide, under refluxing conditions to afford the carboxylic acid intermediate.

  • Purification: The final product, 2-amino-4-methyl-1,3-oxazole-5-carboxylic acid, is purified using standard techniques such as recrystallization.

This carboxylic acid intermediate can then be coupled with various amino acids or peptide fragments using a coupling reagent like TBTU to generate a library of derivatives for biological screening.

Biological Activities and Therapeutic Potential

2-Amino-4-methyloxazole derivatives have been investigated for a range of pharmacological activities, with the most prominent being their antimicrobial, anticancer, and antioxidant effects.

Antimicrobial Activity

Recent studies have highlighted the potent antimicrobial properties of 2-amino-4-methyloxazole derivatives, particularly their efficacy against Mycobacterium tuberculosis. Isosteric replacement of the sulfur atom in 2-aminothiazole derivatives with an oxygen atom to form 2-aminooxazoles has been shown to significantly enhance antimycobacterial activity and improve physicochemical properties such as water solubility.

One of the most active compounds identified is a 2-aminooxazole derivative with a reported Minimum Inhibitory Concentration (MIC) of 3.125 µg/mL against M. tuberculosis, a profound increase in activity compared to its 2-aminothiazole counterpart (MIC ≥ 500 µg/mL).

Table 1: Antimicrobial Activity of 2-Aminooxazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)
6b Mycobacterium tuberculosis H37Ra3.125
6b Staphylococcus aureus> 62.5
6b Candida albicans62.5
7b Mycobacterium tuberculosis H37Ra6.25
15b Mycobacterium tuberculosis H37Ra7.81
16b Mycobacterium tuberculosis H37Ra15.63

Data extracted from a study on isosteric replacement of 2-aminothiazoles.

Method: Broth Microdilution Method

Materials:

  • Mueller-Hinton broth or other appropriate bacterial/fungal growth medium.

  • Microtiter plates (96-well).

  • Bacterial/fungal inoculums standardized to a specific concentration (e.g., 0.5 McFarland standard).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic (e.g., isoniazid for M. tuberculosis).

  • Negative control (medium with solvent).

Procedure:

  • Serial Dilutions: The test compounds are serially diluted in the growth medium in the microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Molecular docking studies suggest that the antimycobacterial activity of 2-aminooxazole derivatives may stem from the inhibition of mycobacterial β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is crucial for the initiation of fatty acid synthesis, a vital process for the survival of the bacterium.

antimicrobial_mechanism cluster_drug Drug Action cluster_bacteria Mycobacterium 2_Amino_4_methyloxazole 2-Amino-4-methyloxazole Derivative FabH β-ketoacyl-acyl carrier protein synthase III (FabH) 2_Amino_4_methyloxazole->FabH Inhibition FAS_II Fatty Acid Synthase II (FAS-II) Pathway FabH->FAS_II Initiation Mycolic_Acid Mycolic Acid Biosynthesis FAS_II->Mycolic_Acid Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

Proposed mechanism of antimycobacterial action.
Anticancer Activity

Several studies have reported the anticancer potential of oxazole derivatives. While specific data for 2-amino-4-methyloxazole derivatives is emerging, related 2-methyloxazole derivatives have shown potent antiproliferative activity against various cancer cell lines. These compounds often act as antitubulin agents, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.

Table 2: Antiproliferative Activity of 2-Methyloxazole Derivatives

Compound IDCell LineIC50 (nM)
4g Jurkat (Leukemia)0.35
4g SEM (Leukemia)0.8
4g HT-29 (Colon)4.6
4i Jurkat (Leukemia)0.5
4i SEM (Leukemia)1.2
4i HT-29 (Colon)20.2

Data from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.

Materials:

  • Cancer cell lines (e.g., HT-29).

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding the solubilization buffer.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

anticancer_workflow cluster_workflow Anticancer Activity Screening Workflow Start Start: Synthesized 2-Amino-4-methyloxazole Derivatives Cell_Culture Cell Culture (e.g., HT-29) Start->Cell_Culture Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (Absorbance Measurement) MTT_Assay->Data_Analysis IC50 Determine IC50 Values Data_Analysis->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Workflow for anticancer activity screening.
Antioxidant Activity

Some 2-amino-4-methyloxazole derivatives have demonstrated potent antioxidant activities. The evaluation of antioxidant potential is typically carried out using in vitro assays that measure the radical scavenging capacity of the compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

  • Test compounds dissolved in a suitable solvent.

  • Standard antioxidant (e.g., ascorbic acid or BHT).

  • Spectrophotometer.

Procedure:

  • Reaction Mixture: A solution of the test compound at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The concentration of the compound required to scavenge 50% of the DPPH radicals (IC50) is determined.

Structure-Activity Relationship (SAR)

While a comprehensive SAR for 2-amino-4-methyloxazole derivatives is still under development, preliminary findings suggest that modifications at the 2-amino and 5-positions of the oxazole ring significantly influence biological activity. For instance, the nature of the substituent on the amino group and the type of moiety attached to the 5-position can modulate the antimicrobial and anticancer potency. The isosteric replacement of thiazole with oxazole has been a key strategy in enhancing activity and improving physicochemical properties.

sar_relationship cluster_sar Structure-Activity Relationship (SAR) Core 2-Amino-4-methyloxazole Core R1 Substituent at 2-Amino Position (R1) Core->R1 R2 Substituent at 5-Position (R2) Core->R2 Activity Biological Activity (Antimicrobial, Anticancer, etc.) R1->Activity Properties Physicochemical Properties (Solubility, Lipophilicity) R1->Properties R2->Activity R2->Properties

Key structural elements influencing activity.

Conclusion

2-Amino-4-methyloxazole derivatives represent a promising class of heterocyclic compounds with significant therapeutic potential. Their straightforward synthesis and the tunability of their biological activities through structural modifications make them attractive candidates for further investigation in drug discovery programs. This technical guide provides a foundational understanding of the current state of research on these compounds, highlighting their synthesis, biological activities, and the experimental protocols used for their evaluation. Future research should focus on expanding the diversity of these derivatives, elucidating their mechanisms of action in various biological systems, and optimizing their pharmacokinetic and pharmacodynamic profiles to develop novel therapeutic agents.

An In-depth Technical Guide to the Safety and Handling of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and potential toxicological properties of (4-Methyloxazol-2-YL)methanamine and its hydrochloride salt (CAS No. 1391733-72-4). Due to the limited availability of specific safety data for this compound, this document draws upon information from structurally related oxazole and amine compounds, as well as established experimental protocols for chemical safety assessment.

Chemical Identification and Physical Properties

While specific physical and chemical property data for this compound is not extensively published, data for related compounds can provide estimations.

PropertyData for Related Compounds
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Likely a solid or liquid at room temperature
Solubility Expected to be soluble in water and polar organic solvents

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) criteria for similar amine and oxazole-containing compounds, this compound should be handled as a substance with the following potential hazards:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Safety and Handling Precautions

Adherence to strict safety protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure.

PPE_Workflow Start Researcher Enters Lab Gloves Wear Nitrile Gloves (inspect for tears) Start->Gloves Coat Don Lab Coat (fully buttoned) Gloves->Coat Goggles Wear Safety Goggles (chemical splash resistant) Coat->Goggles Respirator Use Respirator (if potential for aerosols or poor ventilation) Goggles->Respirator Work Proceed with Experimental Work Respirator->Work

Figure 1. Personal Protective Equipment (PPE) Workflow.
Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. The use of a chemical fume hood is mandatory when there is a potential for aerosol generation or if the substance is heated.

  • Safety Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors. Use appropriate tools to handle the substance and avoid creating aerosols.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed and clearly labeled.

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. If the individual is conscious, give them 1-2 glasses of water to drink. Seek immediate medical attention.

Experimental Protocols for Safety Assessment

To rigorously assess the toxicological profile of this compound, standardized experimental protocols should be employed.

Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This method determines the acute oral toxicity of a substance.

Acute_Toxicity_Protocol Start Select Healthy Young Adult Rodents (e.g., rats, 8-12 weeks old) Fasting Fast Animals Overnight (access to water ad libitum) Start->Fasting Dosing Administer Single Oral Dose of This compound (vehicle: water or corn oil) Fasting->Dosing Observation Observe for Clinical Signs of Toxicity (at least once daily for 14 days) Dosing->Observation Data Record Mortality, Body Weight Changes, and Pathological Findings Observation->Data Endpoint Determine GHS Hazard Category Data->Endpoint

Figure 2. Acute Oral Toxicity Testing Workflow.

Methodology:

  • Animal Selection: Use a single sex (typically female) of a standard laboratory rodent strain.

  • Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide a standard laboratory diet and water.

  • Dose Preparation: Prepare a solution or suspension of the test substance in an appropriate vehicle.

  • Administration: Administer the substance by gavage using a stomach tube or a suitable intubation cannula.

  • Observations: Monitor animals for changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.

  • Data Collection: Record the number of animals that die within the 14-day observation period. Note the time of death. Measure body weights shortly before substance administration and at least weekly thereafter. Perform a gross necropsy on all animals at the end of the study.

In Vitro Cytotoxicity Assay (Adapted from ISO 10993-5)

This assay evaluates the potential of a substance to cause cell death or inhibit cell growth.

Cytotoxicity_Assay_Protocol Start Culture Mammalian Cell Line (e.g., L929, Balb/c 3T3) Seeding Seed Cells in 96-well Plates and Incubate for 24 hours Start->Seeding Treatment Expose Cells to Serial Dilutions of This compound Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24, 48, or 72 hours) Treatment->Incubation Viability Assess Cell Viability (e.g., MTT, XTT, or Neutral Red Uptake Assay) Incubation->Viability Analysis Calculate IC50 Value (concentration inducing 50% cell death) Viability->Analysis Endpoint Determine Cytotoxic Potential Analysis->Endpoint

Figure 3. In Vitro Cytotoxicity Assay Workflow.

Methodology:

  • Cell Culture: Maintain a suitable mammalian cell line in a complete culture medium in a humidified incubator with 5% CO₂.

  • Test Substance Preparation: Prepare a stock solution of this compound in a solvent compatible with the cell culture (e.g., DMSO). Prepare serial dilutions in culture medium.

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the different concentrations of the test substance. Include positive (e.g., sodium lauryl sulfate) and negative (vehicle) controls.

  • Viability Assessment: After the incubation period, add the viability reagent (e.g., MTT) to each well. After a further incubation, measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the IC₅₀ value from the dose-response curve.

Potential Biological Signaling Pathways

While the specific molecular targets of this compound are not well-defined, oxazole derivatives are known to interact with various biological pathways, often exhibiting anticancer and anti-inflammatory properties. A potential, generalized signaling pathway that could be modulated by an oxazole-containing compound is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase PI3K PI3K Receptor->PI3K Oxazole (4-Methyloxazol-2-YL) methanamine Oxazole->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Figure 4. Potential Interaction with a Growth Factor Signaling Pathway.

This diagram illustrates a hypothetical scenario where an oxazole derivative could inhibit a receptor tyrosine kinase, leading to the downregulation of the PI3K/Akt/mTOR pathway, which is frequently implicated in cancer cell proliferation. Further research is necessary to elucidate the precise mechanism of action of this compound.

Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an inert absorbent material (e.g., vermiculite, sand) and collect it in a sealed container for disposal.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations for hazardous chemical waste.

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be thoroughly trained in safe chemical handling procedures. Always consult the most up-to-date Safety Data Sheet (SDS) for any chemical before use.

Methodological & Application

Application Notes and Protocols for N-Alkylation of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of (4-methyloxazol-2-yl)methanamine, a critical step in the synthesis of various pharmacologically active compounds. The protocols outlined below are established methods in organic synthesis, primarily focusing on reductive amination and direct alkylation with alkyl halides, offering versatility for the introduction of a wide range of alkyl substituents.

Introduction

This compound is a valuable building block in medicinal chemistry. N-alkylation of its primary amine functionality allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties. The choice of alkylation method can significantly impact reaction efficiency, yield, and purity of the final product. Reductive amination is often the preferred method due to its high selectivity and milder reaction conditions, which helps to avoid the over-alkylation often observed with direct alkylation methods.[1][2]

Key Synthetic Strategies

Two primary strategies for the N-alkylation of this compound are detailed below:

  • Reductive Amination: This two-step, one-pot reaction involves the formation of an intermediate imine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.[1][2] This method is highly versatile and generally provides clean products with good yields.

  • Direct Alkylation with Alkyl Halides: This classical SN2 reaction involves the direct reaction of the amine with an alkyl halide in the presence of a base. While straightforward, this method can lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, requiring careful control of reaction conditions.[3][4]

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., isobutyraldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM or DCE (0.1-0.2 M) under an inert atmosphere, add the aldehyde or ketone (1.0-1.2 eq).

  • If the reaction is slow, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.[5]

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: Direct Alkylation with Alkyl Halides

This protocol details the N-alkylation using an alkyl halide and a non-nucleophilic base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere

Procedure:

  • To a solution of this compound (1.0 eq) in ACN or DMF (0.1-0.2 M) in a round-bottom flask, add the base (K2CO3, 2.0-3.0 eq or DIPEA, 1.5-2.0 eq).

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off any inorganic salts if K2CO3 was used.

  • If DMF was used as the solvent, dilute the reaction mixture with EtOAc and wash with water and brine to remove the DMF. If ACN was used, concentrate the mixture under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables provide representative data for the N-alkylation of primary amines based on the general protocols described above. The actual yields for this compound may vary depending on the specific substrate and reaction conditions.

Table 1: Representative Data for Reductive Amination

EntryAldehyde/KetoneReducing AgentSolventTime (h)Yield (%)
1IsobutyraldehydeNaBH(OAc)3DCM485-95
2CyclohexanoneNaBH(OAc)3DCE680-90
3BenzaldehydeNaBH3CNMeOH875-85

Table 2: Representative Data for Direct Alkylation with Alkyl Halides

EntryAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzyl BromideK2CO3ACN601260-75
2Ethyl IodideDIPEADMF501655-70
3n-Butyl BromideK2CO3ACN802450-65

Visualizations

The following diagrams illustrate the chemical transformations and experimental workflows for the described N-alkylation protocols.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve this compound in anhydrous solvent add_carbonyl Add Aldehyde or Ketone start->add_carbonyl 1.0 eq Amine stir1 Stir at RT (30-60 min) for imine formation add_carbonyl->stir1 1.0-1.2 eq Carbonyl add_reductant Add NaBH(OAc)3 portion-wise stir1->add_reductant Imine intermediate stir2 Stir at RT (2-16 h) add_reductant->stir2 1.2-1.5 eq Reductant quench Quench with aq. NaHCO3 stir2->quench Reaction complete extract Extract with DCM quench->extract dry Dry, Filter, Concentrate extract->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation via Reductive Amination.

Direct_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in solvent add_base Add Base (K2CO3 or DIPEA) start->add_base 1.0 eq Amine add_halide Add Alkyl Halide dropwise add_base->add_halide 1.5-3.0 eq Base heat Heat and Stir (4-24 h) add_halide->heat 1.0-1.2 eq Alkyl Halide cool Cool to RT heat->cool Reaction complete workup Aqueous Workup cool->workup dry Dry, Filter, Concentrate workup->dry purify Column Chromatography dry->purify end N-Alkylated Product purify->end

Caption: Workflow for N-alkylation via Direct Alkylation.

Caption: General Chemical Transformations for N-Alkylation.

References

Application Notes and Protocols: (4-Methyloxazol-2-YL)methanamine and Related Oxazole Scaffolds as Precursors for Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to interact with various enzymes and receptors, leading to a wide range of biological activities.[1] This has made oxazole derivatives a subject of intense research in the pursuit of novel therapeutic agents. While a specific, well-documented enzyme inhibitor derived directly from (4-Methyloxazol-2-YL)methanamine was not identified in a comprehensive literature search, the structurally related oxazole, 4-(2-methyloxazol-4-yl)benzenesulfonamide, serves as an excellent case study. This compound has been synthesized and identified as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases such as Parkinson's disease.[2][3]

These application notes will therefore focus on 4-(2-methyloxazol-4-yl)benzenesulfonamide as a representative example of an oxazole-based enzyme inhibitor. We will provide detailed protocols for its synthesis and biological evaluation, along with a discussion of the relevant signaling pathway. This information is intended to guide researchers in the design and development of novel enzyme inhibitors based on the versatile oxazole core.

Featured Application: Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine Oxidase B is a key enzyme in the metabolic pathway of dopamine, a neurotransmitter crucial for motor control and various cognitive functions.[2] By inhibiting MAO-B, the degradation of dopamine is reduced, leading to increased dopamine levels in the brain. This mechanism is a cornerstone in the symptomatic treatment of Parkinson's disease.[3] The selective inhibition of MAO-B over its isoform, MAO-A, is a critical aspect of drug design to minimize side effects.

Quantitative Data Summary

The inhibitory activity of 4-(2-methyloxazol-4-yl)benzenesulfonamide against both MAO-A and MAO-B has been quantified, demonstrating its selectivity for the B isoform.

CompoundTarget EnzymeIC50 Value (µM)Selectivity (MAO-A/MAO-B)
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-A43.30.08
MAO-B3.47
Data sourced from Shetnev, A., et al. (2023).[2]

Experimental Protocols

Synthesis of 4-(2-methyloxazol-4-yl)benzenesulfonamide

This protocol describes a one-pot synthesis of the target compound from 4-(2-bromoacetyl)benzenesulfonamide and acetamide.[1]

Materials:

  • 4-(2-bromoacetyl)benzenesulfonamide

  • Acetamide

  • Deionized Water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Combine 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) in a round-bottom flask.[1]

  • Heat the mixture to 150°C with stirring. The solid reactants will melt and react.[1]

  • Maintain the reaction at 150°C for 20 minutes.[1]

  • Allow the reaction mixture to cool slightly before diluting with approximately 30 mL of cold deionized water. This will cause the product to precipitate.[1]

  • Collect the precipitate by vacuum filtration using a Buchner funnel.[1]

  • Wash the collected solid with an additional 10 mL of cold deionized water.[1]

  • Air-dry the purified product.

Monoamine Oxidase B (MAO-B) Inhibition Assay Protocol

This protocol is a general guideline for a fluorometric assay to determine the inhibitory potential of a compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine or a proprietary fluorogenic substrate)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Selegiline)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in the assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid enzyme inhibition by the solvent.

  • In a 96-well black microplate, add the assay buffer, the test compound dilutions, and the positive control to their respective wells. Include a "no inhibitor" control containing only the assay buffer and solvent.

  • Add the recombinant human MAO-B enzyme to all wells except for a blank control.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the MAO-B substrate to all wells.

  • Immediately place the microplate in a fluorometric plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for a defined period (e.g., 30-60 minutes).

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percent inhibition relative to the "no inhibitor" control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Synthetic Workflow for 4-(2-methyloxazol-4-yl)benzenesulfonamide

G Synthesis of a MAO-B Inhibitor cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product A 4-(2-bromoacetyl)benzenesulfonamide C Mix and Heat at 150°C for 20 min A->C B Acetamide B->C D Dilute with Cold Water C->D One-pot synthesis E Precipitation D->E F Vacuum Filtration E->F G Wash with Water F->G H 4-(2-methyloxazol-4-yl)benzenesulfonamide G->H

Caption: Synthetic workflow for 4-(2-methyloxazol-4-yl)benzenesulfonamide.

Experimental Workflow for MAO-B Inhibition Assay```dot

G A Prepare Serial Dilutions of Test Compound B Dispense Reagents into 96-well Plate (Buffer, Compound/Control) A->B C Add MAO-B Enzyme B->C D Pre-incubate at 37°C C->D E Add MAO-B Substrate D->E F Kinetic Fluorometric Reading E->F G Data Analysis (Calculate % Inhibition) F->G H Determine IC50 Value G->H

Caption: Simplified dopamine metabolism pathway involving MAO-B.

References

(4-Methyloxazol-2-YL)methanamine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

(4-Methyloxazol-2-YL)methanamine has emerged as a valuable and versatile building block in medicinal chemistry, enabling the synthesis of diverse and potent modulators of key biological targets. Its unique structural features, including the oxazole ring as a bioisosteric replacement for other functionalities and the primary amine handle for straightforward chemical modification, have positioned it as a privileged scaffold in the design of novel therapeutics. This document provides a detailed overview of its application, supported by experimental protocols and quantitative data from recent drug discovery programs.

Application in the Development of MRGX2 Inhibitors for Inflammatory Diseases

The Mas-related G-protein coupled receptor X2 (MRGX2) is a key player in mast cell degranulation and the release of pro-inflammatory mediators. Its inhibition presents a promising strategy for the treatment of inflammatory conditions such as atopic dermatitis and chronic urticaria. This compound has been successfully employed as a key building block in the synthesis of potent 3-amino-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives that act as MRGX2 inhibitors.

Signaling Pathway of MRGX2

Activation of the Gq-coupled MRGX2 receptor by various ligands, including neuropeptides and antimicrobial peptides, triggers a signaling cascade that leads to the mobilization of intracellular calcium. This, in turn, results in the degranulation of mast cells and the release of a host of inflammatory mediators like cytokines and chemokines, contributing to both acute and chronic inflammatory responses[1].

MRGX2_Signaling Ligand Neuropeptides, Antimicrobial Peptides MRGX2 MRGX2 Receptor Ligand->MRGX2 Activation Gq Gq Protein MRGX2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Degranulation Mast Cell Degranulation Ca_release->Degranulation Mediators Release of Inflammatory Mediators (Cytokines, Chemokines) Degranulation->Mediators Inhibitor Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives Inhibitor->MRGX2 Inhibition

MRGX2 signaling pathway and point of inhibition.
Quantitative Data of Resulting MRGX2 Inhibitors

The following table summarizes the biological activity of a representative compound synthesized using this compound.

Compound IDTargetCellular Potency (pEC50)Binding Affinity (pKd)
Example CompoundhMRGX27.57.8
Data extracted from patent WO2020223255A1.
Experimental Protocol: Synthesis of an MRGX2 Inhibitor Intermediate

This protocol describes a key step in the synthesis of 3-amino-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide derivatives where this compound is used.

Reaction: Amide coupling of a substituted benzothiadiazine with this compound.

Materials:

  • Substituted 3-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide

  • This compound hydrochloride

  • N,N-Dimethylacetamide (DMA)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the substituted 3-chloro-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxide in DMA, add this compound hydrochloride.

  • The reaction mixture is stirred at room temperature under an inert atmosphere.

  • Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC).

  • Upon completion, the product is isolated and purified by standard methods, such as chromatography, to yield the desired N-((4-methyloxazol-2-yl)methyl) substituted benzothiadiazine derivative[1].

Application in the Development of CCR6 Antagonists for Autoimmune Diseases

The C-C chemokine receptor 6 (CCR6) and its ligand CCL20 play a crucial role in the migration of pathogenic immune cells to sites of inflammation. Antagonism of this receptor is a promising therapeutic strategy for autoimmune diseases like psoriasis and inflammatory bowel disease. This compound has been utilized in the synthesis of potent squaramide-based CCR6 antagonists.

CCR6/CCL20 Signaling Pathway in Immune Cell Migration

The interaction between CCL20 and CCR6 on the surface of immune cells, such as Th17 cells, initiates a signaling cascade that leads to chemotaxis, directing these cells to inflamed tissues where they contribute to the pathology of autoimmune diseases.

CCR6_Signaling CCL20 CCL20 CCR6 CCR6 Receptor (on Th17 cells) CCL20->CCR6 Binding G_protein G-protein Signaling CCR6->G_protein Activation Chemotaxis Chemotaxis G_protein->Chemotaxis Migration Migration of Th17 cells to Inflamed Tissue Chemotaxis->Migration Antagonist Squaramide-based Antagonist Antagonist->CCR6 Antagonism

CCR6/CCL20 signaling in immune cell migration.
Quantitative Data of a Resulting CCR6 Antagonist

The following table presents the in vitro potency of a lead compound developed from a screening hit that was optimized using derivatives of this compound.

Compound IDTargetChemotaxis Inhibition IC50 (nM)
PF-07054894CCR623
Data extracted from the Journal of Medicinal Chemistry (2025).
Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines the synthesis of a substituted methanamine derivative used in the development of CCR6 antagonists.

Reaction: Boc-deprotection of a precursor to yield rac-(1-Methylcyclopentyl)this compound Hydrochloride.

Materials:

  • tert-butyl (1-methylcyclopentyl)(4-methyloxazol-2-yl)methylcarbamate

  • 4.0 M HCl in dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the tert-butyl (1-methylcyclopentyl)(4-methyloxazol-2-yl)methylcarbamate in DCM.

  • To this solution, add a 4.0 M solution of HCl in dioxane.

  • Stir the mixture at room temperature for 3 hours.

  • Monitor the reaction for the removal of the Boc protecting group.

  • Concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the desired product as an amorphous solid.

Application as a Building Block for Beta-Secretase (BACE1) Inhibitors

The accumulation of amyloid-β peptides in the brain is a hallmark of Alzheimer's disease. The enzyme beta-secretase (BACE1) is responsible for the initial cleavage of the amyloid precursor protein, leading to the formation of these peptides. Therefore, inhibiting BACE1 is a key therapeutic strategy. This compound has been identified as a building block in the synthesis of BACE1 inhibitors[2].

General Workflow for Utilizing this compound in Drug Discovery

The following diagram illustrates a typical workflow for the incorporation of this compound into a drug discovery pipeline.

Drug_Discovery_Workflow Start Start with This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Library Compound Library Generation Synthesis->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

Drug discovery workflow using the target scaffold.
Experimental Note: Synthesis of this compound

While detailed protocols for the synthesis of the title compound are often proprietary, a general procedure can be inferred from related syntheses. It can be generated from Boc-glycine through a series of steps likely involving cyclization to form the oxazole ring followed by reduction of a nitrile or amide intermediate[2].

Conclusion

This compound is a valuable and adaptable building block for the synthesis of biologically active molecules. Its application has been demonstrated in the development of inhibitors for diverse targets such as MRGX2, CCR6, and BACE1, highlighting its potential in addressing a range of therapeutic areas including inflammatory diseases, autoimmune disorders, and neurodegenerative conditions. The straightforward incorporation of this scaffold via its primary amine functionality allows for the rapid generation of compound libraries for hit identification and subsequent lead optimization, making it a key component in the modern medicinal chemist's toolbox.

References

Synthetic Routes to Novel (4-Methyloxazol-2-YL)methanamine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4-methyloxazol-2-yl)methanamine and its derivatives. The 4-methyloxazole moiety is a key structural motif in medicinal chemistry, and its derivatives are of significant interest for drug discovery programs. The following sections outline two primary synthetic strategies for accessing the core amine scaffold and two common methods for its subsequent derivatization.

Application Notes

The this compound scaffold is a valuable building block for the synthesis of a diverse range of compounds with potential therapeutic applications. The oxazole ring can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The primary amine handle at the 2-position of the oxazole provides a versatile point for modification, allowing for the exploration of structure-activity relationships (SAR) through the introduction of various substituents.

Two main retrosynthetic approaches are commonly employed to access the this compound core:

  • Reduction of a Nitrile Precursor: This robust method involves the synthesis of 4-methyloxazole-2-carbonitrile, followed by its reduction to the corresponding primary amine. This approach is often high-yielding and utilizes readily available starting materials.

  • Amination of a Halomethyl Intermediate: This strategy involves the preparation of a reactive 2-(halomethyl)-4-methyloxazole intermediate, which can then be converted to the primary amine via methods such as the Gabriel synthesis or direct amination.

Once the parent amine is obtained, further derivatization can be readily achieved through:

  • Reductive Amination: A one-pot reaction between 4-methyloxazole-2-carbaldehyde and a primary or secondary amine, which is a highly efficient method for generating N-substituted derivatives.

  • N-Alkylation/N-Arylation: The direct reaction of the parent amine with alkyl or aryl halides to introduce a wide variety of substituents on the nitrogen atom.

The choice of synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific derivatives being targeted.

Synthetic Workflow Diagrams

Synthetic_Routes_to_Core_Scaffold cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Halomethyl Amination Nitrile_Precursor 4-Methyloxazole-2-carbonitrile Reduction Reduction (e.g., LiAlH4) Nitrile_Precursor->Reduction Core_Amine This compound Reduction->Core_Amine Halomethyl_Intermediate 2-(Halomethyl)-4-methyloxazole Amination Amination (e.g., Gabriel Synthesis) Halomethyl_Intermediate->Amination Amination->Core_Amine

Caption: Overview of synthetic routes to the this compound core.

Derivatization_Methods cluster_0 Method 1: Reductive Amination cluster_1 Method 2: N-Alkylation/N-Arylation Aldehyde_Precursor 4-Methyloxazole-2-carbaldehyde Reductive_Amination Reductive Amination (e.g., NaBH(OAc)3) Aldehyde_Precursor->Reductive_Amination Primary_Secondary_Amine R1R2NH Primary_Secondary_Amine->Reductive_Amination N_Substituted_Derivative N-Substituted Derivative Reductive_Amination->N_Substituted_Derivative Core_Amine This compound N_Alkylation_Arylation N-Alkylation/N-Arylation (e.g., with base) Core_Amine->N_Alkylation_Arylation Alkyl_Aryl_Halide R-X Alkyl_Aryl_Halide->N_Alkylation_Arylation N_Alkylation_Arylation->N_Substituted_Derivative

Caption: Methods for the derivatization of this compound.

Experimental Protocols

Route A: Synthesis of this compound via Nitrile Reduction

This protocol describes a two-step synthesis starting from commercially available starting materials to form the 4-methyloxazole-2-carbonitrile intermediate, followed by its reduction.

Step 1: Synthesis of 4-Methyloxazole-2-carbonitrile

This protocol is a representative procedure and may require optimization.

Materials:

  • Ethyl 2-isocyanoacetate

  • Acetaldehyde

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of ethyl 2-isocyanoacetate (1.0 eq) in toluene, add potassium carbonate (1.5 eq).

  • Cool the mixture to 0 °C and add acetaldehyde (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 4-methyloxazole-2-carbonitrile.

Step 2: Reduction of 4-Methyloxazole-2-carbonitrile to this compound

This protocol is based on the general reactivity of lithium aluminum hydride with nitriles and should be performed with caution.[1][2][3]

Materials:

  • 4-Methyloxazole-2-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% Aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 4-methyloxazole-2-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).[4]

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Add anhydrous MgSO₄, stir for another 15 minutes, and filter the solids.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification may be achieved by distillation or conversion to a salt.

Method 1: Synthesis of N-Substituted Derivatives via Reductive Amination

This one-pot protocol describes the synthesis of N-substituted this compound derivatives from 4-methyloxazole-2-carbaldehyde.

Materials:

  • 4-Methyloxazole-2-carbaldehyde

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-methyloxazole-2-carbaldehyde (1.0 eq) in DCM, add the desired amine (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the N-substituted this compound derivative.

Quantitative Data Summary

Table 1: Representative Yields for Synthetic Steps

StepStarting MaterialProductReagentsTypical Yield (%)
Route A, Step 2 4-Methyloxazole-2-carbonitrileThis compoundLiAlH₄60-80 (estimated)
Method 1 4-Methyloxazole-2-carbaldehyde, AnilineN-Phenyl-(4-methyloxazol-2-yl)methanamineNaBH(OAc)₃70-90 (estimated)
Method 2 (N-Alkylation)This compound, Benzyl BromideN-Benzyl-(4-methyloxazol-2-yl)methanamineK₂CO₃75-95 (estimated)
Method 2 (N-Arylation)This compound, 4-Fluorophenylboronic acidN-(4-Fluorophenyl)-(4-methyloxazol-2-yl)methanamineCu(OAc)₂, Pyridine50-70 (estimated)

Note: The yields provided are estimates based on general literature for similar transformations and will require experimental optimization.

References

Application Notes and Protocols for High-Throughput Screening of (4-Methyloxazol-2-YL)methanamine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize analogs of (4-Methyloxazol-2-YL)methanamine as potential modulators of key biological targets. The primary focus is on assays for monoamine oxidase (MAO) inhibition, a likely target for this chemical scaffold, with additional protocols for G-protein coupled receptor (GPCR) screening as a potential secondary target class.

Application Note 1: High-Throughput Screening for Monoamine Oxidase Inhibitors

Introduction

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders such as depression and Parkinson's disease.[1] The structural features of this compound analogs suggest potential interaction with the active site of MAOs. This note describes a robust fluorescence-based HTS assay to identify and quantify the inhibitory activity of these analogs against MAO-A and MAO-B.[2][3]

Principle of the Assay

The assay measures the activity of MAO-A and MAO-B through the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate.[1] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin).[3] A decrease in the fluorescence signal in the presence of a test compound indicates inhibition of MAO activity. The assay can be adapted to specifically measure MAO-A or MAO-B activity by using selective inhibitors like clorgyline (for MAO-A) and selegiline (for MAO-B) as controls.

Data Presentation

Quantitative data from the HTS campaign should be summarized for clear comparison of analog performance. Key parameters to include are the half-maximal inhibitory concentration (IC₅₀) and the Z' factor, which is a measure of assay quality.[2][3]

Analog IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Z' Factor (MAO-A)Z' Factor (MAO-B)
Cmpd-0010.3615.20.710.75
Cmpd-00212.50.130.720.76
Cmpd-0038.90.190.700.74
Clorgyline0.00299>100N/AN/A
Selegiline>1000.00704N/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific analogs tested. The IC₅₀ values for the known inhibitors clorgyline and deprenyl (selegiline) are consistent with those from traditional spectrometric assays.[2][3]

Experimental Protocol: Fluorescence-Based MAO Inhibition HTS

This protocol is optimized for a 384-well microplate format.[3]

Materials and Reagents:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound analog library dissolved in DMSO

  • MAO substrate (e.g., p-tyramine or kynuramine)[1][4]

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Clorgyline (MAO-A specific inhibitor)

  • Selegiline (MAO-B specific inhibitor)

  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4[4]

  • 384-well black, flat-bottom microplates

Procedure:

  • Compound Plating: Dispense 0.5 µL of each analog solution (typically 10 µM final concentration in 0.1% DMSO) and controls into the wells of the 384-well plate using an acoustic dispenser or robotic liquid handler.[5]

  • Enzyme Addition: Add 25 µL of pre-warmed MAO-A or MAO-B enzyme solution in assay buffer to each well.

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of a substrate/probe mixture containing the MAO substrate, Amplex Red, and HRP to each well.

  • Signal Detection: Incubate the plate at 37°C for 45-60 minutes, protected from light.[3] Measure the fluorescence intensity using a microplate reader (Excitation: 530 nm, Emission: 585 nm).[1]

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive (no enzyme or specific inhibitor) and negative (DMSO vehicle) controls. Determine IC₅₀ values for active compounds by performing dose-response experiments.

Workflow and Signaling Pathway Diagrams

HTS_Workflow_for_MAO_Inhibitors cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Analog Library in DMSO Compound_Plating Acoustic Dispensing Compound_Library->Compound_Plating Assay_Plate 384-Well Plate Assay_Plate->Compound_Plating Enzyme_Addition Add MAO-A or MAO-B Compound_Plating->Enzyme_Addition Pre_Incubation Incubate (15 min) Enzyme_Addition->Pre_Incubation Substrate_Addition Add Substrate/ Probe Mix Pre_Incubation->Substrate_Addition Reaction_Incubation Incubate (45-60 min) Substrate_Addition->Reaction_Incubation Fluorescence_Reading Read Fluorescence Reaction_Incubation->Fluorescence_Reading Data_Processing Calculate % Inhibition Fluorescence_Reading->Data_Processing Hit_Identification Identify 'Hits' Data_Processing->Hit_Identification Dose_Response Dose-Response Curves Hit_Identification->Dose_Response IC50_Determination Determine IC50 Dose_Response->IC50_Determination

Caption: High-throughput screening workflow for identifying MAO inhibitors.

MAO_Inhibition_Signaling_Pathway MAO_Substrate Monoamine Substrate (e.g., Tyramine) MAO_Enzyme MAO-A or MAO-B MAO_Substrate->MAO_Enzyme Oxidative Deamination Aldehyde Aldehyde Product MAO_Enzyme->Aldehyde H2O2 Hydrogen Peroxide (H₂O₂) MAO_Enzyme->H2O2 Resorufin Resorufin (Fluorescent) H2O2->Resorufin Oxidation Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->Resorufin HRP Horseradish Peroxidase (HRP) HRP->Resorufin Inhibitor This compound Analog Inhibitor->MAO_Enzyme Inhibition

Caption: Mechanism of the fluorescence-based MAO inhibition assay.

Application Note 2: Secondary Screening for GPCR Activity

Introduction

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are common drug targets.[6] To assess the selectivity of active this compound analogs and identify potential off-target effects or novel activities, a secondary screening against a panel of GPCRs is recommended. This can be achieved using various cell-based assays that measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[6][7]

Principle of the Assay (Calcium Flux)

For GPCRs that couple to Gq proteins, agonist binding leads to the activation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca²⁺) concentration. This change in Ca²⁺ can be detected using fluorescent calcium indicators. An increase in fluorescence upon compound addition indicates agonistic activity, while a blockage of a known agonist's effect indicates antagonistic activity.

Data Presentation

Data for GPCR screening is typically presented as half-maximal effective concentration (EC₅₀) for agonists or IC₅₀ for antagonists.

Analog IDTarget GPCRActivityEC₅₀/IC₅₀ (µM)
Cmpd-0025-HT₂ₐAntagonist2.5
Cmpd-005D₂Agonist0.8
Cmpd-008α₁ₐNo activity> 50

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: FLIPR-Based Calcium Flux Assay

This protocol is suitable for use with a Fluorometric Imaging Plate Reader (FLIPR) system.[8]

Materials and Reagents:

  • HEK293 cells stably expressing the target GPCR

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (to prevent dye leakage)

  • Known agonist for the target GPCR

  • 384-well black, clear-bottom microplates

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution containing probenecid. Incubate for 1 hour at 37°C.

  • Compound Addition: Place the cell plate into the FLIPR instrument. Perform a baseline fluorescence reading, and then add the this compound analogs.

  • Agonist/Antagonist Detection:

    • Agonist Mode: Monitor for an increase in fluorescence immediately after compound addition.

    • Antagonist Mode: After a short pre-incubation with the test compound, add a known agonist and monitor for the inhibition of the expected fluorescence increase.

  • Data Analysis: Quantify the change in fluorescence over time. For agonists, determine EC₅₀ values from dose-response curves. For antagonists, determine IC₅₀ values.

Logical Relationship Diagram

GPCR_Screening_Logic Start Primary Screen Hit (e.g., MAO-B Inhibitor) Selectivity_Screen Screen against GPCR Panel Start->Selectivity_Screen No_Activity No GPCR Activity Selectivity_Screen->No_Activity No GPCR_Activity GPCR Activity Detected Selectivity_Screen->GPCR_Activity Yes Selective_Compound Selective for Primary Target No_Activity->Selective_Compound Dual_Activity Dual Activity Profile (e.g., MAO-B/5-HT2A) GPCR_Activity->Dual_Activity Off_Target Potential Off-Target Effects GPCR_Activity->Off_Target

Caption: Decision tree for secondary screening of primary hits.

References

Application Notes and Protocols for Coupling Reactions of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for common coupling reactions involving the primary amine group of (4-methyloxazol-2-yl)methanamine. This versatile building block is of interest in medicinal chemistry due to the prevalence of the oxazole motif in bioactive molecules. The following sections detail procedures for amide bond formation and reductive amination, two fundamental transformations for the elaboration of this scaffold.

Amide Bond Formation

Amide coupling is a cornerstone of drug discovery and development, enabling the linkage of amines with carboxylic acids. The resulting amide bond is a key feature in a vast array of pharmaceuticals. The following protocols provide standard conditions for the synthesis of amide derivatives of this compound.

Experimental Protocol: Amide Coupling using Carbodiimide Activation

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in DCM or DMF (0.1-0.5 M) at 0 °C, add HOBt (1.2 eq) and DIPEA (2.0 eq).

  • Slowly add EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for typical amide coupling reactions. Actual yields will vary depending on the specific carboxylic acid used.

Coupling Partner (Carboxylic Acid)Coupling ReagentsSolventReaction Time (h)Yield (%)
Benzoic AcidEDC, HOBt, DIPEADCM1685-95
Acetic AcidEDC, HOBt, DIPEADCM1280-90
Phenylacetic AcidEDC, HOBt, DIPEADMF1882-92

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow start Start reactants Dissolve Carboxylic Acid and this compound in DCM/DMF start->reactants reagents Add HOBt, DIPEA, and EDC at 0°C reactants->reagents reaction Stir at Room Temperature (12-24h) reagents->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Isolated Amide Product purification->product

Caption: Workflow for a typical amide coupling reaction.

Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. This reaction is widely used in the synthesis of pharmaceutical intermediates.[1]

Experimental Protocol: Reductive Amination

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.1 eq) in DCM or DCE (0.1-0.5 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired secondary amine.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for typical reductive amination reactions. Actual yields will vary depending on the specific carbonyl compound used.

Carbonyl CompoundReducing AgentSolventReaction Time (h)Yield (%)
BenzaldehydeSodium TriacetoxyborohydrideDCM1680-90
AcetophenoneSodium TriacetoxyborohydrideDCE2475-85
CyclohexanoneSodium TriacetoxyborohydrideDCM1885-95

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow start Start reactants Dissolve Aldehyde/Ketone and this compound in DCM/DCE start->reactants imine_formation Imine Formation (cat. Acetic Acid, RT, 1-2h) reactants->imine_formation reduction Add Sodium Triacetoxyborohydride (RT, 12-24h) imine_formation->reduction workup Quench and Aqueous Workup (NaHCO3, Brine) reduction->workup purification Purification (Silica Gel Chromatography) workup->purification product Isolated Secondary Amine purification->product

Caption: Workflow for a typical reductive amination reaction.

Applications in Drug Discovery

The oxazole moiety is a common feature in a number of biologically active compounds. For instance, derivatives of 4-(2-methyloxazol-4-yl)benzenesulfonamide have been investigated as inhibitors of human monoamine oxidase (MAO), with some compounds showing selectivity for the MAO-B isoform.[2] MAO-B inhibitors are of therapeutic interest for the treatment of Parkinson's disease.[2] The ability to readily couple this compound with various carboxylic acids and carbonyl compounds provides a facile route to generate libraries of novel compounds for screening against a range of biological targets.

Logical Relationship: From Building Block to Potential Therapeutic

Drug_Discovery_Logic building_block This compound (Primary Amine) coupling_reactions Coupling Reactions (Amide Formation, Reductive Amination) building_block->coupling_reactions compound_library Library of Novel Oxazole Derivatives coupling_reactions->compound_library biological_screening Biological Screening (e.g., Enzyme Inhibition Assays) compound_library->biological_screening hit_compound Identification of 'Hit' Compounds biological_screening->hit_compound lead_optimization Lead Optimization hit_compound->lead_optimization drug_candidate Potential Drug Candidate lead_optimization->drug_candidate

References

Application Notes & Protocols: The Use of (4-Methyloxazol-2-YL)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

(4-Methyloxazol-2-YL)methanamine is a valuable fragment for use in fragment-based drug discovery (FBDD) campaigns. Its structural and physicochemical properties make it an attractive starting point for the development of potent and selective inhibitors for a variety of biological targets.

Key Features and Applications:

  • Privileged Scaffold: The oxazole ring is a well-established "privileged structure" in medicinal chemistry, known to engage in a range of non-covalent interactions with protein targets, including hydrogen bonding and aromatic interactions.[1][2] This heterocycle is present in numerous FDA-approved drugs.[2]

  • Hydrogen Bonding Capabilities: The primary amine of the methanamine group and the nitrogen and oxygen atoms within the oxazole ring can act as hydrogen bond donors and acceptors, respectively. This allows the fragment to form specific and directional interactions within a protein's binding site.

  • Vector for Growth: The primary amine also serves as a key chemical handle for synthetic elaboration. It provides a straightforward point for chemical modification, allowing for fragment "growing" or "linking" strategies to increase potency and selectivity once a binding mode has been established.[3]

  • Favorable Physicochemical Properties: With a molecular weight of approximately 112.13 g/mol , this compound adheres to the "Rule of Three," a common guideline for fragment selection (Molecular Weight < 300 Da, cLogP < 3, H-bond donors/acceptors < 3).[4] This ensures good aqueous solubility and a higher probability of efficient binding.

  • Broad Target Applicability: Due to its versatile interaction capabilities, this fragment is suitable for screening against a wide range of protein classes, including kinases, proteases, and epigenetic targets. Oxazole derivatives have shown promise as anticancer agents by targeting various enzymes and receptors.[1][5][6] It is particularly well-suited for targeting protein-protein interactions (PPIs), where small, well-defined "hot spots" can be exploited by fragments.[7][8][9]

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data for the interaction of this compound with a generic protein kinase target. These values are typical for initial fragment hits in FBDD campaigns.[10][11]

ParameterValueMethodSignificance
Binding Affinity (Kd) 250 µMSurface Plasmon Resonance (SPR)Indicates a weak but detectable interaction, characteristic of a fragment hit.
IC50 450 µMBiochemical Kinase AssayDemonstrates functional inhibition of the target enzyme.
Ligand Efficiency (LE) 0.38 kcal/mol per heavy atomCalculatedA good LE value for an initial fragment, suggesting efficient binding for its size and a promising starting point for optimization.[10][12][13]
Molecular Weight (MW) 112.13 g/mol N/AConforms to the "Rule of Three" for fragments.[4]

Experimental Protocols

NMR-Based Fragment Screening Protocol

This protocol describes the use of protein-observed Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, to detect the binding of this compound to a 15N-labeled protein target.

Materials:

  • 15N-labeled target protein in a suitable NMR buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • This compound stock solution (e.g., 100 mM in d6-DMSO).

  • NMR tubes and spectrometer.

Procedure:

  • Protein Preparation: Prepare a 50 µM solution of the 15N-labeled target protein in the NMR buffer.

  • Reference Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone.

  • Fragment Addition: Add this compound to the protein sample to a final concentration of 500 µM (a 10-fold molar excess). The final DMSO concentration should not exceed 1%.

  • Test Spectrum: Acquire a second 1H-15N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition indicate binding. The magnitude of the CSPs can be used to identify the residues involved in the interaction.

  • Affinity Determination (Optional): Perform a titration by acquiring a series of 1H-15N HSQC spectra with increasing concentrations of the fragment to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Protocol for Hit Validation

This protocol outlines the validation and characterization of the binding interaction between this compound and a target protein using SPR.

Materials:

  • SPR instrument and sensor chip (e.g., CM5).

  • Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.5).

  • Amine coupling kit (EDC, NHS, and ethanolamine).

  • Purified target protein.

  • This compound dilutions in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions to achieve a density of ~10,000 Response Units (RU). A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Fragment Injection: Prepare a dilution series of this compound (e.g., 1 µM to 1 mM) in running buffer.

  • Binding Analysis: Inject the fragment solutions over the protein and reference surfaces at a constant flow rate (e.g., 30 µL/min).

  • Data Collection: Record the sensorgrams, which show the change in response units over time, indicating association and dissociation of the fragment.

  • Data Analysis: Subtract the reference flow cell data from the protein flow cell data. Analyze the steady-state binding responses as a function of fragment concentration to determine the dissociation constant (Kd).

X-ray Crystallography Protocol for Structural Elucidation

This protocol describes how to determine the three-dimensional structure of the target protein in complex with this compound.

Materials:

  • Crystals of the target protein.

  • This compound solution in a cryoprotectant-compatible buffer.

  • Cryo-loops and liquid nitrogen.

  • Synchrotron X-ray source.

Procedure:

  • Crystal Soaking: Transfer a protein crystal into a solution containing a high concentration of this compound (e.g., 1-10 mM) and a suitable cryoprotectant. The soaking time can vary from minutes to hours.

  • Crystal Mounting and Freezing: Pick up the soaked crystal using a cryo-loop and flash-cool it in liquid nitrogen.

  • Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline and collect X-ray diffraction data.

  • Structure Determination: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

  • Model Building and Refinement: Build the fragment into the resulting electron density map and refine the protein-fragment complex structure to high resolution. The final structure will reveal the precise binding mode and key interactions of the fragment with the protein.

Visualizations

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead Optimization Fragment_Library Fragment Library (MW < 300 Da) Screening Biophysical Screening (NMR, SPR, X-ray) Fragment_Library->Screening Hits Identified Hits (µM-mM Affinity) Screening->Hits Structure Structural Biology (X-ray, NMR) Hits->Structure SBDD Structure-Based Design (Growing, Linking) Structure->SBDD Lead Lead Compound (<1 µM Affinity) SBDD->Lead Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates ProteinX Protein X Kinase1->ProteinX TF Transcription Factor Kinase2->TF Activates ProteinY Protein Y ProteinX->ProteinY ProteinY->Kinase2 Gene Gene Expression TF->Gene Inhibitor This compound Derivative Inhibitor->ProteinX Inhibits Interaction

References

Application Notes and Protocols for the Large-Scale Synthesis of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the large-scale synthesis of (4-Methyloxazol-2-YL)methanamine, a valuable building block in pharmaceutical and medicinal chemistry. The described synthetic route is a robust three-step process commencing with the formation of 2-amino-4-methyloxazole, followed by a Sandmeyer reaction to yield the key intermediate, 4-methyloxazole-2-carbonitrile. The final step involves the catalytic hydrogenation of the nitrile to the desired primary amine. This protocol is designed to be scalable and utilizes readily available reagents and standard industrial equipment. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are provided to ensure reproducibility and facilitate implementation in a laboratory or manufacturing setting.

Introduction

This compound is a key structural motif present in a variety of biologically active compounds. Its utility as a synthon in drug discovery and development necessitates a reliable and scalable synthetic method. The protocol outlined herein addresses this need by providing a high-yield pathway to this important molecule. The synthesis is divided into three main stages, each optimized for efficiency and scalability.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the process efficiency.

StepReactionStarting MaterialProductReagentsSolvent(s)Reaction Time (h)Temperature (°C)Yield (%)Purity (%)
1Oxazole Formation1-Chloroacetone2-Amino-4-methyloxazoleUrea, Sodium acetateEthanol678 (Reflux)75>95
2Sandmeyer Reaction2-Amino-4-methyloxazole4-Methyloxazole-2-carbonitrileNaNO₂, HCl, CuCN, KCNWater, Toluene40-5, then 7085>97
3Catalytic Hydrogenation4-Methyloxazole-2-carbonitrileThis compoundH₂, 10% Pd/C, NH₃ (in Methanol)Methanol122590>98

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methyloxazole

Materials:

  • 1-Chloroacetone (1.0 eq)

  • Urea (1.5 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Sodium bicarbonate (sat. aq. solution)

  • Ethyl acetate

Procedure:

  • To a stirred solution of urea and sodium acetate in ethanol in a suitable reaction vessel, add 1-chloroacetone dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add water and basify to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield 2-amino-4-methyloxazole as a solid.

Step 2: Synthesis of 4-Methyloxazole-2-carbonitrile via Sandmeyer Reaction

Materials:

  • 2-Amino-4-methyloxazole (1.0 eq)

  • Hydrochloric acid (conc.)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) cyanide (CuCN) (1.2 eq)

  • Potassium cyanide (KCN) (1.2 eq)

  • Toluene

  • Water

  • Sodium carbonate (aq. solution)

Procedure:

  • Suspend 2-amino-4-methyloxazole in a mixture of water and concentrated hydrochloric acid at 0-5 °C in a well-ventilated fume hood.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate reaction vessel, prepare a solution of copper(I) cyanide and potassium cyanide in water.

  • Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.

  • After the addition is complete, heat the reaction mixture to 70 °C for 2 hours.

  • Cool the mixture to room temperature and extract with toluene (3 x volumes).

  • Combine the organic layers, wash with water and then with a dilute aqueous solution of sodium carbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 4-methyloxazole-2-carbonitrile.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

Materials:

  • 4-Methyloxazole-2-carbonitrile (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5 mol%)

  • Methanol

  • Ammonia (7N solution in methanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 4-methyloxazole-2-carbonitrile in methanol containing ammonia.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction for the disappearance of the starting material by GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by vacuum distillation or by formation of a hydrochloride salt followed by recrystallization.

Visual Workflow

The following diagrams illustrate the logical progression of the synthetic pathway.

Synthesis_Workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Sandmeyer Reaction cluster_step3 Step 3: Catalytic Hydrogenation A 1-Chloroacetone C 2-Amino-4-methyloxazole A->C B Urea B->C D 2-Amino-4-methyloxazole F 4-Methyloxazole-2-carbonitrile D->F E NaNO2, HCl, CuCN E->F G 4-Methyloxazole-2-carbonitrile I This compound G->I H H2, Pd/C H->I

Caption: Synthetic workflow for this compound.

Experimental_Logic start Start Materials step1 Oxazole Ring Formation (Reflux in Ethanol) start->step1 workup1 Workup & Purification 1 (Extraction, Recrystallization) step1->workup1 intermediate1 Intermediate 1: 2-Amino-4-methyloxazole workup1->intermediate1 step2 Diazotization & Cyanation (Sandmeyer Reaction) intermediate1->step2 workup2 Workup & Purification 2 (Extraction, Distillation) step2->workup2 intermediate2 Intermediate 2: 4-Methyloxazole-2-carbonitrile workup2->intermediate2 step3 Nitrile Reduction (Catalytic Hydrogenation) intermediate2->step3 workup3 Workup & Purification 3 (Filtration, Distillation) step3->workup3 end Final Product: This compound workup3->end

Caption: Detailed experimental logic flow.

Application Notes and Protocols for the Purity Assessment of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyloxazol-2-YL)methanamine is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and standardized protocols for the analytical methods used to assess the purity of this compound. The primary techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Additionally, a protocol for Thin-Layer Chromatography (TLC) is included for rapid, qualitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust and widely used technique for the separation, identification, and quantification of impurities in chemical compounds. A reverse-phase HPLC method is recommended for the purity assessment of this compound.

Experimental Protocol

A validated reverse-phase HPLC method can be used for the determination or purity evaluation of this compound.[1][2] The following protocol outlines a general procedure that should be optimized and validated for specific laboratory conditions.

a. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • This compound reference standard and sample

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

b. Preparation of Solutions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve in 10 mL of diluent to get a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the reference standard solution.

c. Chromatographic Conditions: The following are typical starting conditions and may require optimization.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Mobile Phase A and B
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

d. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Sample & Standard D Inject Sample B->D C->D E Acquire Data D->E F Integrate Peaks E->F G Calculate Purity F->G

Caption: HPLC analysis workflow for purity assessment.

Gas Chromatography (GC) for Purity and Volatile Impurities

Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying residual solvents and other volatile impurities. A Certificate of Analysis for a related compound, 4-Methyloxazol-2-amine, indicates a purity of 97.05% as determined by GC.

Experimental Protocol

a. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium or Nitrogen (carrier gas)

  • Hydrogen and Air (for FID)

  • This compound reference standard and sample

  • Methanol or another suitable solvent (GC grade)

  • Vials with septa

b. Preparation of Solutions:

  • Solvent: Methanol (GC grade)

  • Reference Standard Solution: Prepare a stock solution of the reference standard at approximately 1 mg/mL in methanol.

  • Sample Solution: Prepare the sample solution at the same concentration as the reference standard.

c. Chromatographic Conditions:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 280 °C, Hold: 5 min
Detector FID
Detector Temperature 300 °C

d. Data Analysis:

  • Purity is determined by area percent normalization, similar to the HPLC method.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

GC_Workflow A Sample Preparation (Dissolve in Solvent) C Sample Injection A->C B GC Instrument Setup (Column, Temp, Gas Flow) B->C D Chromatographic Separation C->D E Detection (FID) D->E F Data Acquisition & Processing E->F G Purity Calculation F->G

Caption: Gas Chromatography workflow for purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is an essential tool for the structural elucidation and purity assessment of organic molecules.[3][4][5] ¹H NMR provides information about the chemical environment of hydrogen atoms, and the integral of the peaks can be used for quantitative analysis against a known internal standard. For this compound, the ¹H NMR spectrum should be consistent with its structure.[6]

Experimental Protocol

a. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., maleic acid, 1,4-dioxane)

  • This compound sample

b. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample and a similar, accurately known amount of the internal standard into a vial.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent.

  • Transfer the solution to an NMR tube.

c. NMR Data Acquisition:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Number of Scans 161024
Relaxation Delay 5 s2 s

d. Data Analysis:

  • Structural Confirmation: The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum should be consistent with the expected structure of this compound.

  • Purity Calculation (qNMR): The purity of the sample can be calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_std = Purity of the internal standard

Logical Relationship Diagram

NMR_Logic cluster_input Inputs cluster_process Process cluster_output Outputs Sample This compound Preparation Sample Preparation (Weighing & Dissolving) Sample->Preparation Standard Internal Standard Standard->Preparation Solvent Deuterated Solvent Solvent->Preparation Acquisition NMR Data Acquisition (¹H and ¹³C) Preparation->Acquisition Spectrum NMR Spectrum Acquisition->Spectrum Purity Quantitative Purity Spectrum->Purity Structure Structural Confirmation Spectrum->Structure

Caption: Logical flow for NMR-based purity and structural analysis.

Thin-Layer Chromatography (TLC) for Qualitative Assessment

TLC is a simple, rapid, and inexpensive method for qualitatively assessing the purity of a sample and for monitoring the progress of reactions.[1] It can quickly reveal the presence of major impurities.

Experimental Protocol

a. Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • TLC developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexane, or dichloromethane and methanol)

  • Sample and reference standard solutions (approx. 1 mg/mL in a suitable solvent)

  • Capillary tubes for spotting

  • UV lamp (254 nm) or an iodine chamber for visualization

b. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm and allow it to saturate.

  • Using a capillary tube, spot small amounts of the sample and reference standard solutions onto the baseline of the TLC plate.

  • Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp or in an iodine chamber.

c. Data Analysis:

  • Compare the Rƒ value of the main spot in the sample lane with that of the reference standard.

  • The presence of additional spots in the sample lane indicates the presence of impurities.

Summary of Quantitative Data

The following table summarizes typical parameters and expected results for the quantitative analytical methods.

Analytical MethodKey ParametersExpected Outcome for High Purity Sample
HPLC Column: C18; Mobile Phase: ACN/H₂O gradient; Detection: UV 210 nmPurity > 99% (by area normalization)
GC Column: DB-5ms; Detector: FID; Carrier Gas: HeliumPurity > 99% (by area normalization); Absence of significant volatile impurities
¹H NMR (qNMR) 400 MHz; Solvent: CDCl₃; Internal Standard: Maleic AcidPurity > 99% (by quantitative calculation); Spectrum consistent with structure

Conclusion

The purity of this compound can be reliably assessed using a combination of chromatographic and spectroscopic techniques. HPLC and GC are ideal for quantifying purity and identifying impurities, while NMR spectroscopy provides definitive structural confirmation and can be used for quantitative purity assessment. TLC serves as a valuable tool for rapid, qualitative checks. The specific methods and parameters provided in these application notes should be validated within the user's laboratory to ensure accurate and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of crude (4-Methyloxazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: A common and plausible synthetic route is the reduction of 4-methyl-oxazole-2-carbonitrile. The primary impurities from this synthesis are typically:

  • Unreacted 4-methyl-oxazole-2-carbonitrile: The starting material may not have fully reacted.

  • Secondary and Tertiary Amines: These are common byproducts in nitrile reductions, formed through the reaction of the newly formed primary amine with reaction intermediates.

  • Residual Reducing Agents and their Salts: Depending on the reducing agent used (e.g., LiAlH4, NaBH4/catalyst, H2/catalyst), inorganic salts can be present after workup.

Q2: My crude this compound is a dark oil. What is the likely cause and how can I address it?

A2: Dark coloration in crude amine samples often indicates the presence of degradation products or baseline impurities from the synthesis. The oxazole ring can be sensitive to strong acidic or basic conditions, and prolonged reaction times or high temperatures can lead to the formation of colored byproducts. It is recommended to proceed with a purification method like column chromatography to remove these impurities.

Q3: I am observing significant tailing of my product on the TLC plate during column chromatography. What can I do to improve the separation?

A3: Tailing is a common issue when purifying amines on silica gel due to the interaction of the basic amine with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a competing amine to the mobile phase: A small amount of triethylamine (0.1-1%) or ammonia in methanol can be added to the eluent to neutralize the acidic sites on the silica gel, leading to sharper peaks.

  • Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica gel for the purification of basic compounds.

  • Convert the amine to a salt: While not ideal for direct purification of the free amine, in some cases, purification of the hydrochloride salt may be easier, followed by a neutralization step.

Q4: What are the recommended solvent systems for column chromatography of this compound?

A4: The polarity of this compound suggests that a moderately polar mobile phase will be required. Good starting points for solvent systems are:

  • Dichloromethane (DCM) / Methanol (MeOH)

  • Ethyl Acetate (EtOAc) / Hexanes with a small percentage of MeOH

  • DCM / MeOH with 0.1-1% Triethylamine (TEA)

It is crucial to perform small-scale TLC experiments to determine the optimal solvent system for your specific crude mixture.

Q5: Can I purify this compound by recrystallization?

A5: Recrystallization can be an effective purification method if a suitable solvent system is identified. Given the polar nature of the amine, you might explore:

  • Single solvent systems: Isopropanol, ethanol, or acetonitrile.

  • Two-solvent systems: Dissolving the crude material in a good solvent (like methanol or dichloromethane) and then adding an anti-solvent (like hexanes or diethyl ether) until turbidity is observed, followed by cooling.

  • Salt formation and recrystallization: The amine can be converted to its hydrochloride salt by treating a solution of the amine with HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The resulting salt may have better crystallization properties.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Suggested Solution
Product is not moving from the baseline Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol in a DCM/methanol system).
Product is eluting with the solvent front Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the percentage of the less polar solvent (e.g., dichloromethane in a DCM/methanol system).
Poor separation between the product and impurities The chosen solvent system has poor selectivity.Try a different solvent system. For example, if you are using a DCM/methanol system, consider trying an ethyl acetate/hexanes/methanol system. The addition of a small amount of a third solvent can sometimes significantly improve separation.
Streaking or tailing of the product spot on TLC and broad peaks during column chromatography Interaction of the basic amine with the acidic silica gel.Add a small amount of a competing base, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia to your mobile phase. Alternatively, consider using a different stationary phase like neutral or basic alumina.
Low recovery of the product from the column The product is irreversibly adsorbed onto the silica gel.This can happen with very polar amines. Using a mobile phase modifier like triethylamine can help. In some cases, flushing the column with a highly polar solvent mixture (e.g., 10% methanol in dichloromethane with 1% triethylamine) at the end of the purification might help recover some of the adsorbed product.
Recrystallization Troubleshooting
Problem Potential Cause Suggested Solution
Compound does not dissolve in the hot solvent The chosen solvent is not a good solvent for the compound at high temperatures.Select a more polar solvent or a different solvent in which the compound has higher solubility at elevated temperatures.
Compound dissolves in the cold solvent The chosen solvent is too good of a solvent for the compound.Select a less polar solvent or use a two-solvent system where the compound is soluble in one solvent and insoluble in the other.
Oiling out instead of crystallization The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Try a lower boiling point solvent. If supersaturation is the issue, try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal.
No crystals form upon cooling The solution is not saturated enough, or crystallization is slow to initiate.Try to concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask or add a seed crystal. Cooling the solution in an ice bath or even a freezer for a short period might also induce crystallization.
Crystals are colored Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Preparation of the Crude Sample: Dissolve the crude this compound in a minimal amount of the mobile phase or dichloromethane.

  • Packing the Column: Prepare a silica gel column using the chosen mobile phase. A common starting mobile phase is 95:5 dichloromethane:methanol with 0.5% triethylamine.

  • Loading the Sample: Carefully load the dissolved crude sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization from a Two-Solvent System
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., isopropanol or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is insoluble (an anti-solvent, e.g., hexanes or diethyl ether) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot solvent until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 4-methyl-oxazole-2-carbonitrile reduction Reduction (e.g., LiAlH4 or H2/Catalyst) start->reduction crude_product Crude this compound reduction->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product_cc Pure Product column_chromatography->pure_product_cc pure_product_recryst Pure Product recrystallization->pure_product_recryst analysis Purity Analysis (NMR, LC-MS, etc.) pure_product_cc->analysis pure_product_recryst->analysis

Caption: General workflow from synthesis to purification and analysis.

troubleshooting_logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization start Purification Challenge tailing Tailing/Streaking? start->tailing oiling_out Oiling Out? start->oiling_out add_tea Add Triethylamine to Mobile Phase tailing->add_tea Yes change_stationary_phase Switch to Alumina tailing->change_stationary_phase Yes change_solvent Change Solvent System oiling_out->change_solvent Yes seed_crystal Add Seed Crystal oiling_out->seed_crystal Yes

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Synthesis of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the synthesis of (4-Methyloxazol-2-YL)methanamine. The focus is on identifying and mitigating common side reactions that can occur during the key stages of the synthesis.

Synthesis Overview

A common and efficient route to synthesizing this compound involves a two-step process: first, the formation of the 4-methyloxazole ring to create a nitrile intermediate, followed by the reduction of the nitrile group to the primary amine. This workflow is a cornerstone of constructing this particular structural motif.

SynthesisWorkflow Start Starting Materials (e.g., α-haloketone, cyanamide) Intermediate Step 1: Cyclization (4-Methyloxazole-2-carbonitrile) Start->Intermediate Ring Formation Product Step 2: Reduction (this compound) Intermediate->Product Nitrile Reduction

Caption: General two-step synthetic workflow for this compound.

Frequently Asked Questions & Troubleshooting

This section addresses specific issues that may arise during the synthesis, categorized by the reaction step.

Category 1: Oxazole Ring Formation (Step 1)

Question: My yield for the 4-methyloxazole-2-carbonitrile intermediate is significantly lower than expected. What are the potential side reactions?

Answer: Low yields during oxazole ring synthesis, such as in the Robinson-Gabriel synthesis or related methods, are often due to competing side reactions.[1] Key possibilities include:

  • Incomplete Cyclization: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.

  • Polymerization: Starting materials, particularly aldehydes or ketones under basic or acidic conditions, can polymerize.

  • Formation of Isomers: Depending on the precursors, regioisomers of the oxazole can form.

  • Hydrolysis of Precursors: If water is present, sensitive starting materials or intermediates may hydrolyze, preventing cyclization.

Question: I am observing multiple unexpected spots on my TLC plate and peaks in my LC-MS analysis after the cyclization reaction. What could these impurities be?

Answer: The identity of byproducts is highly dependent on your specific starting materials and conditions. Common impurities can include:

  • Acyclic Intermediates: The dehydrated, but uncyclized, intermediate (e.g., an α-acylamino ketone) may be present if the final dehydration step is incomplete.[1]

  • Over-alkylation or Acylation Products: If using alkylating or acylating agents, reaction at unintended sites can occur.

  • Ring-Opened Products: Oxazole rings can be susceptible to cleavage under harsh acidic or basic conditions, although this is less common during synthesis than as a subsequent reaction.[1]

Category 2: Nitrile Reduction (Step 2)

Question: The reduction of 4-methyloxazol-2-carbonitrile to the desired amine is incomplete, even with a strong reducing agent like Lithium Aluminum Hydride (LAH). Why might this be happening?

Answer: Incomplete reduction is a frequent issue. Consider the following:

  • Reagent Quality: LAH is extremely sensitive to moisture and can be deactivated by atmospheric humidity or residual water in the solvent or on glassware.[2] Use freshly opened LAH or titrate to determine its activity.

  • Insufficient Reagent: Ensure you are using a sufficient molar excess of the reducing agent. Nitrile reductions often require more equivalents than a simple ketone reduction.

  • Reaction Temperature: Some reductions require an initial period at a lower temperature (e.g., 0 °C) followed by reflux to ensure completion. A reaction that is too cold may be sluggish.

Question: My final product is contaminated with a significant byproduct after LAH reduction. What is the likely identity of this impurity?

Answer: The most common side reaction during the LAH reduction of a nitrile is the formation of a secondary amine. This occurs when the primary amine product attacks the intermediate imine species before it can be fully reduced. Other potential byproducts include:

  • Aldehyde Formation: Incomplete reduction followed by hydrolysis of the intermediate imine during aqueous workup can lead to the formation of 4-methyloxazole-2-carbaldehyde.

  • Azine Formation: While more characteristic of Wolff-Kishner reductions, related nitrogen-nitrogen coupled products can sometimes form under specific reductive conditions.[2]

Side Reaction Pathways and Mitigation

The following diagram illustrates the desired reaction pathway for nitrile reduction and the key side reactions that can divert material from the final product.

SideReactions cluster_main Main Reduction Pathway cluster_side1 Side Reactions Nitrile 4-Methyloxazole-2-carbonitrile Imine Intermediate Imine Nitrile->Imine + [H] Product This compound Imine->Product + [H] Aldehyde Side Product: Aldehyde Imine->Aldehyde Workup Hydrolysis SecondaryAmine Side Product: Secondary Amine Product->SecondaryAmine + Imine Intermediate

Caption: Key side reaction pathways during the nitrile reduction step.

Quantitative Data Summary

Effective troubleshooting often relies on quantitative analysis of reaction outcomes. The tables below summarize potential impurities and compare different reduction conditions.

Table 1: Potential Byproducts and Their Identification

Compound NamePlausible OriginMolecular Weight ( g/mol )Suggested Analytical Method
4-Methyloxazole-2-carbaldehydeIncomplete reduction/hydrolysis111.10LC-MS, GC-MS
Bis((4-methyloxazol-2-yl)methyl)amineSecondary amine formation207.24LC-MS, ¹H NMR
Unreacted NitrileIncomplete reaction108.10LC-MS, IR (nitrile stretch)
Ring-Opened ProductsHarsh reaction conditionsVariableMS fragmentation analysis

Table 2: Comparison of Common Nitrile Reduction Protocols

ParameterMethod A: LAH in THFMethod B: H₂/Raney NickelMethod C: NaBH₄/CoCl₂
Typical Yield 70-90%65-85%60-80%
Purity Good to ExcellentVariable (catalyst dependent)Good
Key Byproduct Secondary AmineIncomplete ReductionPotential borate esters
Conditions 0 °C to Reflux, Anhydrous50-100 psi H₂, RT to 50 °CMethanol, 0 °C to RT
Advantages Fast, highly effectiveAvoids pyrophoric reagentsMilder conditions
Disadvantages Pyrophoric, requires strict anhydrous conditionsCatalyst poisoning, high pressureSlower, may not be as effective

Key Experimental Protocols

The following are generalized protocols. Researchers should adapt them based on laboratory safety standards and specific substrate requirements.

Protocol 1: Synthesis of 4-Methyloxazole-2-carbonitrile

This protocol is a representative example based on the reaction of an α-haloketone with a cyanide source.

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetone (10 volumes).

  • Starting Materials: Add 1-chloro-2-butanone (1.0 eq) and sodium cyanide (1.2 eq).

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methyloxazole-2-carbonitrile.

Protocol 2: LAH Reduction of 4-Methyloxazole-2-carbonitrile

This protocol requires strict anhydrous conditions.

  • Reagents & Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 15 volumes). Cool the flask to 0 °C in an ice bath.

  • LAH Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (LAH) (1.5 - 2.0 eq).

  • Substrate Addition: Dissolve 4-methyloxazole-2-carbonitrile (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.

  • Workup (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add dropwise:

    • 'x' mL of water (where 'x' is the mass of LAH in grams).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. Stir vigorously until a granular white precipitate forms.[2]

  • Isolation: Filter the solid precipitate and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure to obtain the crude this compound. Further purification may be achieved by distillation or salt formation.

References

Technical Support Center: Optimizing Reaction Conditions for (4-Methyloxazol-2-YL)methanamine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of (4-Methyloxazol-2-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate your experimental success.

Troubleshooting Guide

This section addresses common issues encountered during the derivatization of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Reagents: The acylating or sulfonylating agent may have degraded due to moisture. 2. Incorrect Stoichiometry: Insufficient amount of the derivatizing agent or base. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent.1. Use fresh or newly opened reagents. Ensure handling under anhydrous conditions. 2. Increase the equivalents of the derivatizing agent and/or base. A typical starting point is 1.1-1.5 equivalents of the electrophile and 1.5-2.0 equivalents of a non-nucleophilic base like triethylamine or DIEA. 3. Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC or LC-MS. 4. Try a different solvent or a solvent mixture (e.g., DCM/DMF, THF) to ensure all reactants are in solution.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed to completion. 2. Steric Hindrance: The derivatizing agent may be too bulky. 3. Deactivation of Starting Material: The amine may be protonated by acidic byproducts, reducing its nucleophilicity.1. Extend the reaction time and monitor by TLC or LC-MS until the starting material is consumed. 2. If possible, switch to a less sterically hindered derivatizing agent. 3. Ensure a sufficient amount of base is present to neutralize any acid formed during the reaction.
Formation of Side Products 1. Di-acylation/Di-sulfonylation: The newly formed amide/sulfonamide nitrogen is further acylated/sulfonylated. 2. Reaction with Oxazole Ring: Under harsh conditions, the oxazole ring may undergo undesired reactions. 3. Hydrolysis of Reagent: The acylating/sulfonylating agent is reacting with trace amounts of water.1. Use a controlled amount of the derivatizing agent (closer to 1.0 equivalent) and add it slowly to the reaction mixture at a low temperature (e.g., 0°C). 2. Avoid excessively high temperatures and strongly acidic or basic conditions. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Product Purification 1. Co-elution with Starting Material: The product and starting material have similar polarities. 2. Presence of Excess Reagent/Byproducts: Unreacted acylating/sulfonylating agent or its hydrolysis product complicates purification. 3. Product is an Oil: Difficulty in isolating the product as a solid.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Quench the reaction with a nucleophile like methanol or water to consume excess reagent. A basic or acidic wash of the organic layer during workup can help remove byproducts. 3. Attempt to precipitate the product from a non-polar solvent (e.g., hexanes, diethyl ether) or consider salt formation to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The primary amine group of this compound is a versatile handle for various derivatization reactions. The most common methods include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Q2: Which solvents are suitable for the acylation or sulfonylation of this compound?

A2: Aprotic solvents are generally preferred to avoid reaction with the solvent. Common choices include:

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF) (can be useful for solubility but harder to remove)

  • Pyridine (can act as both solvent and base)

Q3: What type of base should I use for these derivatization reactions?

A3: A non-nucleophilic organic base is typically used to scavenge the acid (e.g., HCl) generated during the reaction. Suitable bases include:

  • Triethylamine (TEA)

  • N,N-Diisopropylethylamine (DIEA or Hünig's base)

  • Pyridine

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material from the product. The product, being an amide or sulfonamide, is typically less polar than the starting amine. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.

Q5: My product is difficult to purify by column chromatography. What are my options?

A5: If column chromatography is challenging, consider the following alternatives:

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: If the product is neutral (e.g., an amide or sulfonamide), you can wash the organic solution with a dilute acid to remove any unreacted amine starting material and a dilute base to remove acidic byproducts.

  • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be employed.

Experimental Protocols

Protocol 1: General Procedure for Acylation with an Acyl Chloride

This protocol describes a general method for the acylation of this compound with an acyl chloride to form an amide derivative.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve this compound (1.0 eq) and TEA or DIEA (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Parameter Typical Range/Value
Temperature 0°C to Room Temperature
Reaction Time 2 - 16 hours
Equivalents of Acyl Chloride 1.1 - 1.5
Equivalents of Base 1.5 - 2.0
Typical Yield 70 - 95%
Protocol 2: General Procedure for Sulfonylation with a Sulfonyl Chloride

This protocol outlines a general method for the sulfonylation of this compound with a sulfonyl chloride to yield a sulfonamide derivative.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Methanesulfonyl chloride)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF containing pyridine or TEA (2.0 eq).

  • Cool the solution to 0°C.

  • Add the sulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography or recrystallization.

Parameter Typical Range/Value
Temperature 0°C to Room Temperature
Reaction Time 4 - 24 hours
Equivalents of Sulfonyl Chloride 1.2 - 1.5
Equivalents of Base 2.0 - 3.0
Typical Yield 65 - 90%

Visualizations

Derivatization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: this compound Dissolve Dissolve in Anhydrous Solvent Start->Dissolve AddBase Add Base (e.g., TEA, DIEA) Dissolve->AddBase Cool Cool to 0°C AddBase->Cool AddReagent Add Derivatizing Agent (Acyl/Sulfonyl Chloride) Cool->AddReagent Stir Stir at RT AddReagent->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Aqueous Workup (Wash) Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/ Recrystallization) Concentrate->Purify End Final Product Purify->End

Caption: General workflow for the derivatization of this compound.

Troubleshooting_Tree Start Low/No Product Yield? CheckReagents Are reagents fresh and handled under anhydrous conditions? Start->CheckReagents Yes Success Problem Solved Start->Success No UseFresh Use fresh reagents and anhydrous technique. CheckReagents->UseFresh No CheckStoichiometry Is stoichiometry correct (Reagent & Base)? CheckReagents->CheckStoichiometry Yes UseFresh->Success AdjustStoichiometry Increase equivalents of derivatizing agent and base. CheckStoichiometry->AdjustStoichiometry No CheckTemp Is reaction temperature optimal? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->Success IncreaseTemp Gradually increase temperature. CheckTemp->IncreaseTemp No CheckSolubility Are all reactants soluble? CheckTemp->CheckSolubility Yes IncreaseTemp->Success ChangeSolvent Try a different solvent or co-solvent. CheckSolubility->ChangeSolvent No CheckSolubility->Success Yes ChangeSolvent->Success

Caption: Troubleshooting decision tree for low product yield.

preventing degradation of (4-Methyloxazol-2-YL)methanamine during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of (4-Methyloxazol-2-YL)methanamine during storage. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a freezer, typically at -20°C, in a tightly sealed container. The container should be flushed with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture.[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound contains a primary amine and an oxazole ring, which are susceptible to degradation. The primary potential degradation pathways are:

  • Oxidation: The primary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen.[4] This can lead to the formation of various byproducts, including imines, nitriles, or hydroxylamines.

  • Hydrolysis: The oxazole ring may be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to ring-opening and the formation of inactive byproducts.

  • Photodegradation: Exposure to light, especially UV light, can potentially lead to the degradation of the heterocyclic oxazole ring.[4]

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color or the formation of a precipitate. However, degradation can also occur without any visible changes. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q4: What should I do if I suspect my compound has degraded?

A4: If you suspect degradation, it is recommended to re-analyze the compound using a validated analytical method to confirm its purity. If degradation is confirmed, the sample should not be used for experiments where purity is critical. A fresh sample should be obtained and stored under the recommended conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color of the solid compound (e.g., from white to yellow/brown) Oxidation of the primary amine.Discard the sample and obtain a fresh one. Ensure future storage is under an inert atmosphere (argon or nitrogen) and at low temperatures (-20°C).
Decreased purity observed by HPLC/LC-MS with new, unidentified peaks Degradation due to improper storage (exposure to air, moisture, light, or elevated temperature).Confirm the identity of the major peaks using mass spectrometry if possible. Review storage procedures and ensure the compound is stored in a tightly sealed container, under inert gas, protected from light, and at the recommended temperature.
Inconsistent or unexpected experimental results Use of a degraded sample.Re-evaluate the purity of the this compound stock solution or solid. If degradation is suspected, use a freshly opened or newly purchased vial.
Precipitate formation in a stock solution The compound may have low solubility in the chosen solvent, or degradation products may be precipitating.Check the solubility of the compound in the chosen solvent. If solubility is not the issue, it is likely due to degradation. Prepare fresh solutions for each experiment and avoid long-term storage of solutions.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure. It is important to note that these are theoretical pathways and would require experimental confirmation.

G Potential Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_photodegradation Photodegradation (UV Light) A This compound B Imine Intermediate A->B [O] D Hydroxylamine Derivative A->D [O] E Ring-Opened Amide A->E H₂O, H⁺/OH⁻ F Various Photoproducts A->F C Nitrile Derivative B->C Further Oxidation

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

G Forced Degradation Study Workflow A Prepare Stock Solution of this compound B Expose Aliquots to Stress Conditions A->B C Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) B->C D Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) B->D E Oxidative Degradation (e.g., 3% H₂O₂, RT) B->E F Thermal Degradation (e.g., 80°C, solid state) B->F G Photolytic Degradation (e.g., UV light, 254 nm) B->G H Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) C->H D->H E->H F->H G->H I Analytical Method (e.g., HPLC-UV, LC-MS) H->I J Characterize Degradants (MS, NMR) I->J K Determine Degradation Pathways J->K

Caption: Workflow for a forced degradation study.

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot the stock solution into separate vials for each stress condition.

  • Expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound at 80°C.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) at room temperature.

  • Analyze samples from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method with UV detection.

  • Identify and characterize any significant degradation products using LC-MS and, if possible, isolate them for NMR analysis.

  • Propose degradation pathways based on the identified products.

Protocol 2: Routine Stability Testing

This protocol is for routine monitoring of the stability of this compound under recommended storage conditions.

Methodology:

  • Store multiple aliquots of the compound under the recommended conditions (-20°C, under inert gas, protected from light).

  • At specified time points (e.g., 0, 3, 6, 12 months), remove one aliquot.

  • Allow the aliquot to equilibrate to room temperature before opening.

  • Prepare a solution of a known concentration.

  • Analyze the solution by a validated HPLC method to determine the purity and identify any degradation products.

  • Compare the results to the initial time point to assess stability.

Data Presentation

The following tables are templates for presenting stability data. Since no specific quantitative data for this compound is publicly available, these tables are for illustrative purposes.

Table 1: Summary of Forced Degradation Results (Example)

Stress Condition Duration (hours) Assay (% of Initial) Major Degradation Products (Relative % Area)
0.1 M HCl, 60°C2485.2DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH, 60°C2478.9DP3 (15.3%), DP4 (3.5%)
3% H₂O₂, RT2490.5DP5 (5.2%), DP6 (2.1%)
80°C (solid)2498.1DP7 (1.2%)
UV Light (254 nm)2492.3DP8 (4.8%)

Table 2: Long-Term Stability Data (Example)

Time Point (months) Storage Condition Purity (%) Appearance
0-20°C, Inert Gas, Dark99.8White solid
3-20°C, Inert Gas, Dark99.7White solid
6-20°C, Inert Gas, Dark99.6White solid
12-20°C, Inert Gas, Dark99.5White solid

Troubleshooting Logic

The following diagram provides a logical workflow for troubleshooting stability issues with this compound.

G Troubleshooting Logic for Compound Degradation A Inconsistent Experimental Results or Suspected Degradation B Analyze Compound Purity (HPLC/LC-MS) A->B C Purity > 98%? B->C D Compound is Stable. Review Experimental Protocol for Other Sources of Error. C->D Yes E Purity < 98% or Significant Degradants Present C->E No F Review Storage Conditions E->F G Stored at -20°C? F->G H Stored under Inert Gas? G->H Yes J Correct Storage Conditions and Use Fresh Compound G->J No I Protected from Light? H->I Yes H->J No I->J No K Consider Solution Stability. Prepare Fresh Solutions Before Use. I->K Yes

Caption: A decision tree for troubleshooting this compound stability.

References

Technical Support Center: (4-Methyloxazol-2-YL)methanamine Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for the crystallization of (4-Methyloxazol-2-YL)methanamine, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors to consider when crystallizing this compound?

A1: The most critical factors are the choice of solvent (or solvent system), the cooling rate, and the initial concentration of the solution. As an amine, the compound's basicity may also play a role, and crystallization of its salt form (e.g., hydrochloride) might be a viable alternative.

Q2: What is a good starting point for solvent selection?

A2: Start by testing the solubility of your compound in a range of common laboratory solvents with varying polarities. For a compound like this compound, which contains both a polar amine group and a moderately polar oxazole ring, solvents like isopropanol, ethanol, or solvent mixtures such as ethyl acetate/heptane or toluene/heptane are good starting points. An ideal single solvent will dissolve the compound when hot but poorly when cold[1][2].

Q3: Should I crystallize the free base or a salt form of the compound?

A3: This depends on the stability and handling properties of each form. Amine free bases can sometimes be oily or have lower melting points, making crystallization challenging. Converting the amine to a salt, such as a hydrochloride or acetate salt, often increases the melting point and crystallinity, which can facilitate purification[3]. If you are working with the hydrochloride salt, aqueous or alcoholic solvents may be more suitable.

Q4: How can I improve the purity and quality of my crystals?

A4: To improve purity, ensure a slow cooling rate, as rapid cooling can trap impurities within the crystal lattice[4]. If your solution is colored, treating the hot solution with a small amount of activated charcoal before filtration can remove colored impurities[5]. Using the minimum amount of hot solvent to fully dissolve the compound is also crucial to maximize yield and purity[2].

Troubleshooting Guide

Q1: No crystals are forming, even after the solution has cooled to room temperature. What can I do?

A1:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the solution. This can create nucleation sites for crystal growth[1].

  • Add a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny amount to the solution to initiate crystallization.

  • Reduce Temperature: Place the flask in an ice-water bath to further decrease the compound's solubility[1].

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and then allow it to cool again.

  • Consider an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to clarify before cooling.

Q2: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I resolve this?

A2: Oiling out occurs when the compound's melting point is lower than the temperature of the solution as it becomes supersaturated[4].

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation point, then allow it to cool more slowly[4].

  • Lower the Crystallization Temperature: Try cooling the solution at a much lower temperature before saturation is reached.

  • Change Solvents: Select a solvent with a lower boiling point.

Q3: The crystallization happened too quickly, resulting in fine powder or needles. How can I get larger crystals?

A3: Rapid crystallization often leads to smaller, less pure crystals by trapping impurities[4].

  • Increase Solvent Volume: Re-dissolve the solid in a slightly larger volume of hot solvent. This keeps the compound soluble for longer during the cooling phase, promoting slower crystal growth[4].

  • Insulate the Flask: Slow down the cooling process by wrapping the flask in glass wool or placing it in a Dewar flask filled with warm water.

Q4: The final yield of my crystals is very low. What went wrong?

A4:

  • Excess Solvent: The most common cause is using too much solvent, which keeps a significant portion of your compound dissolved even at low temperatures[4]. If you still have the filtrate (mother liquor), try evaporating some of the solvent to see if more crystals form.

  • Premature Crystallization: The compound may have crystallized in the filter paper during a hot filtration step. Ensure your funnel and receiving flask are pre-heated.

  • Inappropriate Solvent: The solvent may be too good at dissolving your compound, even at cold temperatures. Re-evaluate your solvent choice.

Q5: My crystals are colored, but the pure compound should be white. How do I remove the color?

A5: Colored impurities can often be removed by adsorption.

  • Use Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal[5]. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the charcoal before setting the solution to cool[5]. Be aware that charcoal can also adsorb some of your desired product.

Data Presentation

Table 1: Potential Solvents for this compound Crystallization

SolventPolarityBoiling Point (°C)Predicted Solubility Characteristics & Potential Use
Isopropanol (IPA) Polar Protic82.6Good potential for single-solvent crystallization. Likely dissolves the compound when hot and has lower solubility when cold.
Ethanol Polar Protic78.4Similar to IPA, good candidate for single-solvent crystallization. Its volatility makes it easy to remove from final crystals[1].
Ethyl Acetate Polar Aprotic77.1May be a "good" solvent. Can be paired with a non-polar anti-solvent like heptane or hexane for a two-solvent system[2].
Heptane/Hexane Non-Polar~98 / ~69Likely a poor solvent. Excellent as an "anti-solvent" in a two-solvent system to induce precipitation[6].
Toluene Non-Polar110.6May dissolve the compound when hot. Could be used for single-solvent crystallization or paired with an anti-solvent.
Water Very Polar Protic100Solubility of the free base may be limited. More suitable for crystallizing a salt form, like the hydrochloride salt[3].
Acetonitrile Polar Aprotic81.6A moderately polar solvent that could be a good candidate for a single-solvent system.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is ideal when you find a solvent that dissolves the compound well when hot but poorly when cold[2].

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to boiling while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely[2]. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes[5].

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling and larger crystals, you can insulate the flask. Once at room temperature, you can place it in an ice bath to maximize crystal formation[1].

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel[5]. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is useful when no single solvent has the ideal solubility profile. You will use a "soluble solvent" that dissolves the compound at all temperatures and an "anti-solvent" in which the compound is insoluble[2].

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "soluble solvent" in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you observe persistent cloudiness (turbidity).

  • Re-dissolution: Add a few drops of the hot "soluble solvent" back into the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by an ice bath, as described in the single-solvent method.

  • Collection, Washing, and Drying: Collect, wash (using the cold anti-solvent or a mixture), and dry the crystals as described above.

Visualizations

TroubleshootingWorkflow start Start: Dissolve Compound in Minimum Hot Solvent dissolved Is Compound Fully Dissolved? start->dissolved add_solvent Add More Hot Solvent dissolved->add_solvent No cool_solution Cool Solution Slowly dissolved->cool_solution Yes not_dissolved No insoluble_impurities Insoluble Impurities Present? (Solid remains after more solvent) add_solvent->insoluble_impurities insoluble_impurities->add_solvent No hot_filter Action: Perform Hot Gravity Filtration insoluble_impurities->hot_filter Yes hot_filter->dissolved outcome Observe Outcome cool_solution->outcome good_crystals Success: Well-formed Crystals outcome->good_crystals Ideal no_crystals Problem: No Crystals Form outcome->no_crystals Issue oiling_out Problem: Compound 'Oils Out' outcome->oiling_out Issue low_yield Problem: Low Yield outcome->low_yield Issue sol_no_crystals Solutions: - Scratch flask - Add seed crystal - Cool in ice bath - Reduce solvent volume no_crystals->sol_no_crystals sol_oiling_out Solutions: - Reheat and add more solvent - Cool more slowly - Change solvent oiling_out->sol_oiling_out sol_low_yield Solutions: - Check filtrate for product - Ensure minimum solvent was used - Re-evaluate solvent choice low_yield->sol_low_yield

Caption: Troubleshooting workflow for common crystallization issues.

SolventSelection cluster_single Single-Solvent Method cluster_two Two-Solvent (Anti-Solvent) Method cluster_bad Poor Scenarios high_hot High Solubility in Solvent 'A' (Hot) low_cold Low Solubility in Solvent 'A' (Cold) high_hot->low_cold AND single_solvent Result: Good Candidate for Single-Solvent Crystallization low_cold->single_solvent high_sol High Solubility in Solvent 'B' (Good Solvent) two_solvent Result: Good Candidate for Two-Solvent Crystallization high_sol->two_solvent low_sol Low Solubility in Solvent 'C' (Anti-Solvent) low_sol->two_solvent miscible Solvents 'B' and 'C' are Miscible miscible->two_solvent high_all High Solubility at All Temperatures bad1 Result: Poor Recovery / No Crystals high_all->bad1 low_all Low Solubility at All Temperatures bad2 Result: Cannot Dissolve Compound low_all->bad2

Caption: Logical relationships for selecting a crystallization solvent system.

References

strategies to enhance the regioselectivity of reactions with (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions to enhance the regioselectivity of reactions involving (4-Methyloxazol-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents three primary sites for reactivity:

  • The Exocyclic Primary Amine (-CH₂NH₂): This is a strong nucleophile and will readily react with electrophiles (e.g., alkyl halides, acyl chlorides).

  • The Oxazole Nitrogen (N-3): As a pyridine-type nitrogen, it is weakly basic and can undergo protonation or N-alkylation.[1][2]

  • The Oxazole C-5 Position: This is the most electron-rich carbon on the oxazole ring and is the preferred site for electrophilic aromatic substitution (e.g., halogenation, nitration).[3][4] The C-2 position is generally the most acidic proton, making it susceptible to deprotonation by strong bases for lithiation.[1][4]

Q2: My reaction with an electrophile is non-selective, targeting both the primary amine and the oxazole ring. How can I improve selectivity for the ring?

A2: The primary amine is typically more nucleophilic than the oxazole ring. To achieve selectivity for the ring, you must first "mask" or protect the amine group. Using a suitable protecting group will prevent unwanted side reactions at the amine, thereby directing reactivity towards the desired position on the heterocycle.[5][6]

Q3: What is the most effective strategy to achieve functionalization specifically at the C-5 position?

A3: For electrophilic additions at C-5, the most robust strategy is to first protect the exocyclic amine using a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl). With the amine protected, you can perform electrophilic aromatic substitution reactions, which show a strong preference for the C-5 position.[3][4]

Q4: Can I functionalize the C-2 position of the oxazole ring?

A4: Yes, functionalization at C-2 is possible, primarily through deprotonation with a strong organolithium base (e.g., n-BuLi) followed by quenching with an electrophile.[3][4] However, the presence of the acidic N-H protons on the unprotected amine would interfere. Therefore, amine protection is a mandatory first step for this strategy as well.

Troubleshooting Guides

Problem 1: Low yield and mixture of products in alkylation/acylation reactions.
  • Symptoms: You are reacting this compound with an alkyl or acyl halide and observing multiple products corresponding to N-alkylation/acylation, di-alkylation/acylation of the amine, and potential N-3 alkylation of the oxazole ring.

  • Cause: The high nucleophilicity of the primary amine leads to multiple side reactions. The unprotected amine can also act as a base, causing further complications.

  • Solution: Implement a protecting group strategy. Protecting the primary amine as a carbamate (e.g., Boc) will prevent over-alkylation and direct the reaction to other sites if desired.[6]

Decision Workflow for Electrophilic Reactions

G start Start: Reaction with Electrophile check_amine Is the primary amine intended as the reactive site? start->check_amine protect_amine Protect the primary amine (e.g., with Boc-anhydride) check_amine->protect_amine No direct_reaction Proceed with reaction on unprotected amine. Control stoichiometry to avoid over-alkylation. check_amine->direct_reaction Yes target_ring Select strategy for ring functionalization protect_amine->target_ring c5_sub Electrophilic Aromatic Substitution (e.g., NBS for Bromination) Targets C-5 Position target_ring->c5_sub Target C-5 c2_sub Directed Lithiation (n-BuLi then Electrophile) Targets C-2 Position target_ring->c2_sub Target C-2 deprotect Deprotect amine (e.g., TFA for Boc group) c5_sub->deprotect c2_sub->deprotect

Caption: Troubleshooting workflow for electrophilic reactions.

Problem 2: Poor regioselectivity in metal-catalyzed cross-coupling reactions.
  • Symptoms: You have prepared a halogenated derivative (e.g., 5-bromo-(4-methyloxazol-2-yl)methanamine) for a Suzuki or other cross-coupling reaction, but you observe low yields or side reactions.

  • Cause: The free amine can coordinate to the metal catalyst, poisoning it or altering its catalytic activity. Furthermore, the choice of catalyst and ligands is critical for controlling regioselectivity in heteroaromatic systems.[7][8]

  • Solution:

    • Protect the Amine: As with other reactions, an N-protected substrate is crucial for consistent results.

    • Catalyst and Ligand Screening: The regioselectivity of cross-coupling reactions can be "catalyst-controlled."[7][9] Small changes in the palladium catalyst, phosphine ligands, or base can switch the preferred site of reaction or dramatically improve yields.[7][8]

Table 1: Influence of Reaction Conditions on C-5 Bromination (Data is illustrative, based on general principles for oxazole chemistry)

EntryProtecting GroupBrominating AgentSolventTemperature (°C)C-5:Other Isomers RatioYield (%)
1NoneNBSDCM0 to RT1:325
2BocNBSDCM0 to RT15:185
3BocBr₂DCM-7810:178
4BocNBSDMF0 to RT>20:192

NBS: N-Bromosuccinimide; DCM: Dichloromethane; DMF: Dimethylformamide; Boc: tert-butoxycarbonyl. Note: The use of DMF as a solvent has been shown to significantly improve the C-4/C-2 bromination ratio for some 5-substituted oxazoles, suggesting it can enhance regioselectivity.[10]

Key Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol protects the primary amine, preventing it from interfering with subsequent reactions on the oxazole ring.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 eq) to the solution.

  • Add a solution of (Boc)₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product, which can be purified by column chromatography.

Protecting Group Strategy Workflow

G cluster_0 Step 1: Protection cluster_1 Step 2: Selective Reaction cluster_2 Step 3: Deprotection start Starting Material (Unprotected Amine) boc +(Boc)₂O, Base protected N-Boc Protected Intermediate start->protected boc->protected reagent + Electrophile (E⁺) reacted C-5 Functionalized Product (Amine remains protected) protected->reacted reagent->reacted acid + Acid (e.g., TFA) final Final Product (C-5 Substituted, Free Amine) acid->final

Caption: Workflow illustrating the protecting group strategy.

Protocol 2: Regioselective C-5 Bromination of N-Boc-(4-Methyloxazol-2-YL)methanamine

This protocol achieves selective halogenation at the C-5 position, creating a versatile intermediate for cross-coupling reactions.

Materials:

  • N-Boc-(4-Methyloxazol-2-YL)methanamine (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected starting material (1.0 eq) in DMF in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC/LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

  • Combine the organic extracts and wash sequentially with saturated Na₂S₂O₃ solution and brine to remove unreacted bromine and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to yield the pure 5-bromo product.

References

Technical Support Center: Overcoming Poor Solubility of (4-Methyloxazol-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the poor solubility of (4-methyloxazol-2-yl)methanamine derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is poorly soluble in aqueous buffers. What are the initial steps to improve its solubility?

A1: For amine-containing compounds like this compound derivatives, the initial and often most effective strategies involve pH adjustment and salt formation.[1][2][3] Since the methanamine group is basic, lowering the pH of the aqueous solution will protonate the amine, leading to a significant increase in solubility.[4] Concurrently, exploring the formation of different salt forms of your compound can dramatically enhance its aqueous solubility and dissolution rate.[1][5]

Q2: How do I determine the optimal pH for solubilizing my compound?

A2: The optimal pH can be determined by conducting a pH-solubility profile. This involves measuring the solubility of your compound across a range of pH values.[6][7] Generally, for a basic compound, solubility will increase as the pH decreases.[6] The Henderson-Hasselbalch equation can provide a theoretical estimation, but experimental determination is crucial as other factors can influence the actual solubility.[7][8]

Q3: What are co-solvents, and how can they help with solubility issues?

A3: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[9][10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[11][12] They work by reducing the polarity of the solvent system.[9] However, it's important to consider the potential for the compound to precipitate upon dilution with aqueous media and the potential toxicity of the co-solvent in biological assays.[11]

Q4: Can cyclodextrins be used to improve the solubility of my derivative?

A4: Yes, cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][13][14] The hydrophobic this compound derivative can be encapsulated within the hydrophobic cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water.[9][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[15]

Q5: My compound precipitates out of solution during my in vitro assay. What could be the cause and how can I prevent it?

A5: Precipitation during in vitro assays is a common issue for poorly soluble compounds and can be triggered by several factors, including a change in pH, dilution of a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer, or interactions with components of the assay medium.[16][17][18] To prevent this, you can try to pre-dissolve the compound in a small amount of a suitable co-solvent before adding it to the assay buffer, use a formulation with cyclodextrins, or adjust the pH of the final assay medium.[12] It is also crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the assay performance or cause precipitation.[19]

Troubleshooting Guides

Issue 1: Compound Crashes Out of Solution When Diluting DMSO Stock

Symptoms:

  • Visible precipitate forms immediately upon adding DMSO stock to aqueous buffer.

  • Inconsistent results in biological assays.

Troubleshooting Steps:

G start Start: Compound precipitates from DMSO stock dilution step1 Decrease final DMSO concentration in assay start->step1 step2 Use a co-solvent in the aqueous buffer (e.g., 5-10% Ethanol or PEG 400) step1->step2 Issue persists end End: Compound remains in solution step1->end Issue resolved step3 Prepare a higher concentration stock in DMSO and use a smaller volume for dilution step2->step3 Issue persists step2->end Issue resolved step4 Explore use of cyclodextrins to form an inclusion complex step3->step4 Issue persists step3->end Issue resolved step5 Check for compound aggregation step4->step5 Issue persists step4->end Issue resolved step5->end

Detailed Actions:

  • Reduce Final DMSO Concentration: Aim for a final DMSO concentration of <1% in your assay. High concentrations of DMSO can lead to compound precipitation when diluted into an aqueous environment.[19]

  • Utilize Co-solvents: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or PEG 400 (5-10%), into your aqueous buffer can help maintain the solubility of your compound.[9][12]

  • Optimize Stock Concentration: If possible, prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous buffer, thereby lowering the final DMSO concentration.

  • Employ Cyclodextrins: Prepare your compound as an inclusion complex with a cyclodextrin like HP-β-CD. This can significantly enhance its aqueous solubility and prevent precipitation.[14][15]

  • Investigate Aggregation: At high concentrations, some compounds tend to aggregate, which can be mistaken for precipitation. Dynamic light scattering (DLS) can be used to check for the presence of aggregates.

Issue 2: Low and Inconsistent Bioavailability in Animal Studies

Symptoms:

  • Poor oral bioavailability.

  • High variability in plasma concentrations between subjects.

Troubleshooting Steps:

G start Start: Low and variable bioavailability step1 Characterize the solid state of the compound (crystalline vs. amorphous) start->step1 step2 Perform salt screening to identify a more soluble salt form step1->step2 Crystalline form identified end End: Improved and consistent bioavailability step1->end Amorphous form with good solubility step3 Reduce particle size (micronization or nanosuspension) step2->step3 Salt formation improves solubility step2->end Optimal salt form identified step4 Develop an enabling formulation (e.g., lipid-based or solid dispersion) step3->step4 Further improvement needed step3->end Sufficient improvement achieved step4->end

Detailed Actions:

  • Solid-State Characterization: The crystalline form of a drug can significantly impact its solubility and dissolution rate.[20][21][22] An amorphous form is generally more soluble than a stable crystalline form.[23][24] Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can be used for characterization.

  • Salt Screening: For an ionizable compound like a this compound derivative, forming a salt is a primary strategy to improve solubility and dissolution rate.[1][5][25] Screen a variety of pharmaceutically acceptable counterions to find a salt with optimal properties.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[26][27] Techniques include micronization and the formation of nanosuspensions.[5]

  • Enabling Formulations: For highly challenging compounds, advanced formulation strategies may be necessary. These include:

    • Lipid-Based Formulations: These can improve oral absorption by presenting the drug in a solubilized state.[12]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[27][28]

Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[29]

Materials:

  • This compound derivative (solid)

  • Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)[30]

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid compound to a vial.

  • Add a known volume of the desired buffer solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).[6][29]

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[29][30] It is recommended to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[30]

  • After equilibration, stop the shaker and allow the excess solid to sediment.

  • Carefully withdraw a sample from the supernatant.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm syringe filter.[29]

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

Precautions:

  • Ensure the compound is pure.[6]

  • Maintain accurate temperature control.[6]

  • The analytical method must be reliable and reproducible.[6]

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a simple method for preparing a drug-cyclodextrin complex to enhance solubility.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer (optional)

Procedure:

  • Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10-40% w/v).

  • Slowly add the this compound derivative to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • The resulting solution containing the inclusion complex can be used directly or can be freeze-dried to obtain a solid powder for reconstitution.

  • Characterize the formation of the inclusion complex using techniques such as NMR, FTIR, or DSC.

Data Presentation

Table 1: Solubility of Compound X in Different Solvents and pH

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)
Deionized Water~7.025< 1
0.1 N HCl1.2251500
Acetate Buffer4.525850
Phosphate Buffer6.82550
Phosphate Buffered Saline (PBS)7.42525
10% Ethanol in Water~7.02530
5% HP-β-CD in Water~7.025250

Table 2: Comparison of Different Salt Forms of Compound Y

Salt FormCounterionAqueous Solubility (mg/mL at pH 7.4)Dissolution Rate (mg/cm²/min)
Free Base-0.010.05
HydrochlorideHCl5.22.1
MesylateMethanesulfonic acid8.53.8
TartrateTartaric acid3.11.5

References

Technical Support Center: Production of (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of (4-Methyloxazol-2-YL)methanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common critical parameters to monitor during the scale-up synthesis of this compound?

A1: Based on the synthesis of related oxazole compounds, the most critical parameters to monitor during scale-up are:

  • Temperature Control: Overheating can lead to significant degradation of the product and the formation of by-products. Precise temperature control is crucial, especially during exothermic reactions.

  • Reagent Addition Rate: The rate of addition of reagents, particularly strong bases or acids, can impact local concentrations and heat generation. Controlled addition is recommended to maintain a stable reaction profile.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and incomplete reactions. Ensure the reactor is equipped with an appropriate agitation system for the scale of the reaction.

  • Reaction Time: Prolonged reaction times, even at the correct temperature, may result in decreased yield due to product degradation.

Q2: We are observing a significant decrease in yield upon scaling up the reaction from lab to pilot scale. What are the likely causes?

A2: A decrease in yield during scale-up is a common issue. Potential causes include:

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. This can lead to an increase in internal reaction temperature and subsequent product degradation.

  • Mass Transfer Limitations: Inefficient mixing can lead to poor mass transfer between reactants, resulting in an incomplete reaction.

  • Changes in Impurity Profile: The impurity profile can change on scale-up, and some new impurities might interfere with the reaction or complicate the purification process.

  • Work-up and Isolation Inefficiencies: The methods used for work-up and product isolation in the lab (e.g., simple extraction and evaporation) may not be as efficient on a larger scale.

Q3: What are the primary safety concerns when handling the synthesis of this compound on a larger scale?

A3: Key safety considerations include:

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[1]

  • Handling of Pyrophoric Reagents: If the synthesis involves reagents like lithium aluminum hydride (used in the synthesis of related oxazoles), extreme caution is necessary due to its pyrophoric nature.[2] All handling of such reagents must be done under an inert atmosphere by trained personnel.

  • Exothermic Reactions: The potential for thermal runaway should be assessed. A reaction calorimetry study is recommended before scaling up to understand the thermal profile of the reaction.

  • Product Handling: this compound is expected to be an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guides

Issue 1: High Levels of Impurities Detected in the Crude Product
Potential Cause Troubleshooting Step Expected Outcome
Localized Overheating Improve agitation and implement a more controlled, slower addition of reagents. Consider using a reactor with better heat exchange capabilities.A reduction in temperature-dependent side reactions and a cleaner crude product profile.
Incorrect Stoichiometry Re-verify the molar ratios of all reactants and reagents. Ensure accurate weighing and dispensing, especially for limiting reagents.The reaction proceeds to completion with minimal unreacted starting materials or by-products from excess reagents.
Atmospheric Contamination If the reaction is sensitive to air or moisture, ensure all equipment is properly dried and the reaction is conducted under a robust inert atmosphere (e.g., Nitrogen or Argon).Elimination of impurities formed through oxidation or hydrolysis.
Issue 2: Difficulties with Product Isolation and Purification
Potential Cause Troubleshooting Step Expected Outcome
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer or filter the biphasic mixture through a pad of celite. Consider using a different solvent system for extraction.Breaking of the emulsion and clear separation of the organic and aqueous phases.
Product Oiling Out During Crystallization Adjust the solvent system by adding an anti-solvent slowly at a controlled temperature. Seeding with a small crystal of the pure product can also induce crystallization.Formation of a crystalline solid instead of an oil, leading to easier filtration and higher purity.
Product Volatility If the product is volatile, avoid high temperatures and prolonged vacuum during solvent removal. Use techniques like a rotary evaporator with a controlled bath temperature.Minimized loss of product during the final isolation steps.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound via Nitrile Reduction (Hypothetical)

Objective: To synthesize this compound on a 1 kg scale.

Materials:

  • (4-Methyloxazol-2-YL)acetonitrile (1.22 kg, 10.0 mol)

  • Anhydrous Tetrahydrofuran (THF) (20 L)

  • Lithium Aluminum Hydride (LAH) (456 g, 12.0 mol)

  • Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • 15% w/v Sodium Hydroxide (NaOH) solution

Procedure:

  • Charge a 50 L jacketed glass reactor with anhydrous THF (10 L) under a nitrogen atmosphere.

  • Cool the THF to 0-5 °C using a circulating chiller.

  • Carefully add the Lithium Aluminum Hydride (LAH) portion-wise to the THF, maintaining the temperature below 10 °C.

  • In a separate vessel, dissolve (4-Methyloxazol-2-YL)acetonitrile (1.22 kg) in anhydrous THF (10 L).

  • Slowly add the nitrile solution to the LAH suspension over 2-3 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Carefully quench the reaction by the slow, dropwise addition of deionized water (456 mL), followed by 15% NaOH solution (456 mL), and then more deionized water (1368 mL). A granular precipitate should form.

  • Filter the solid aluminum salts and wash the filter cake with THF (2 x 2 L).

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow cluster_preparation Reactor Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactor Charge Reactor with THF cool_reactor Cool to 0-5 °C prep_reactor->cool_reactor add_lah Add LAH cool_reactor->add_lah add_nitrile Add Nitrile to Reactor add_lah->add_nitrile Maintain T < 15 °C prep_nitrile Prepare Nitrile Solution prep_nitrile->add_nitrile react Stir at Room Temp add_nitrile->react monitor Monitor Reaction react->monitor quench Quench Reaction monitor->quench Reaction Complete filter_salts Filter Aluminum Salts quench->filter_salts concentrate Concentrate Filtrate filter_salts->concentrate purify Vacuum Distillation concentrate->purify final_product final_product purify->final_product Pure Product troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or High Impurities? temp_issue Temperature Control Issue? start->temp_issue Yes mixing_issue Mixing Inefficient? start->mixing_issue Yes reagent_issue Reagent Quality/Stoichiometry? start->reagent_issue Yes improve_cooling Improve Cooling/Slower Addition temp_issue->improve_cooling increase_agitation Increase Agitation Speed mixing_issue->increase_agitation verify_reagents Verify Reagent Purity & Molar Ratios reagent_issue->verify_reagents end Successful Scale-up improve_cooling->end Problem Solved increase_agitation->end Problem Solved verify_reagents->end Problem Solved

References

Validation & Comparative

bioactivity comparison of (4-Methyloxazol-2-YL)methanamine and its analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the bioactivity of (4-Methyloxazol-2-YL)methanamine and its analogs reveals insights into their potential as enzyme inhibitors. This guide provides a comparative overview of their performance, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct comparative studies on the bioactivity of a wide range of this compound analogs are limited in publicly available literature, this guide synthesizes data from structurally related compounds to illuminate potential therapeutic applications and guide future research. The primary biological activities identified for oxazole-containing compounds in this class are the inhibition of monoamine oxidases (MAO) and cholinesterases (AChE and BuChE).

Comparative Bioactivity Data

The following tables summarize the inhibitory activities of a key analog of this compound and a series of benzimidazole-based oxazole analogs.

Table 1: Monoamine Oxidase (MAO) Inhibition by a this compound Analog

CompoundTargetIC50 (µM)
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-A43.3
MAO-B3.47

Data sourced from a study on the synthesis and MAO inhibition properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition by Benzimidazole-Based Oxazole Analogs

Compound IDR (Ring B)R' (Ring C)AChE IC50 (µM)BuChE IC50 (µM)
2 4-CH32-NO21.60 ± 0.101.90 ± 0.10
3 4-CH33-NO24.40 ± 0.105.80 ± 0.10
6 4-CH33,4-diCl0.40 ± 0.051.10 ± 0.05
9 4-CF33-NO20.10 ± 0.050.20 ± 0.05
10 H3-NO21.40 ± 0.102.10 ± 0.10
12 4-CH34-Cl0.40 ± 0.051.10 ± 0.05
14 4-CH32,3-diCl0.20 ± 0.050.30 ± 0.05
Donepezil (Standard) --2.16 ± 0.124.50 ± 0.11

This table presents a selection of data from a study on benzimidazole-based oxazole analogs as cholinesterase inhibitors to illustrate structure-activity relationships.[1]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below to ensure reproducibility and facilitate further investigation.

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity against human MAO-A and MAO-B is determined using a fluorometric method. Recombinant human MAO-A and MAO-B are used as the enzyme sources. The assay is typically performed in a 96-well plate format.

  • Enzyme Preparation : Solutions of recombinant human MAO-A and MAO-B are prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Preparation : The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure :

    • The enzyme solution is pre-incubated with the test compound or vehicle (DMSO) for a specified period (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by adding a substrate mixture containing a fluorogenic substrate (e.g., Amplex Red), horseradish peroxidase, and a substrate for MAO (e.g., p-tyramine).

    • The fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 530 nm and 590 nm, respectively) over time.

  • Data Analysis : The rate of reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Assay

The inhibitory activity against AChE (from electric eel) and BuChE (from equine serum) is determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation : Solutions of AChE, BuChE, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a phosphate buffer (e.g., pH 8.0).

  • Inhibitor Preparation : Test compounds are dissolved in a suitable solvent (e.g., methanol) and serially diluted.

  • Assay Procedure :

    • In a 96-well plate, the enzyme solution, DTNB, and the test compound at various concentrations are mixed and incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

    • The reaction is initiated by the addition of the respective substrate (ATCI for AChE, BTCI for BuChE).

    • The absorbance is measured at a specific wavelength (e.g., 412 nm) at regular intervals.

  • Data Analysis : The rate of reaction is calculated from the change in absorbance over time. The percent inhibition is determined by comparing the rates of the sample to a control (without inhibitor). IC50 values are calculated from the dose-response curves.[1]

Visualizing the Process

To aid in the conceptualization of the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound analog) Incubation Pre-incubation: Enzyme + Compound Compound->Incubation Enzyme Target Enzyme (e.g., MAO, AChE) Enzyme->Incubation Substrate Substrate & Reagents Reaction Initiate Reaction: Add Substrate Substrate->Reaction Incubation->Reaction Detection Signal Detection (e.g., Fluorescence, Absorbance) Reaction->Detection Rate Calculate Reaction Rate Detection->Rate Inhibition Determine % Inhibition Rate->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

A generalized workflow for in vitro enzyme inhibition assays.

G cluster_analogs Structurally Related Analogs with Bioactivity Data Core This compound (Target Scaffold) MAO_Inhibitor 4-(2-Methyloxazol-4-yl)benzenesulfonamide (MAO Inhibitor) Core->MAO_Inhibitor Variation at 2-position ChE_Inhibitor Benzimidazole-Oxazole Hybrids (AChE/BuChE Inhibitors) Core->ChE_Inhibitor Different core, shared oxazole

References

A Comparative Guide to the Structure-Activity Relationship of 4-Methyloxazole Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-methyloxazole derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. We delve into the quantitative data from recent studies, offering a clear comparison of compound performance and detailed experimental methodologies to support further research and development in this promising area of medicinal chemistry.

Comparative Analysis of Anticancer Activity

Recent research has identified a series of 2-methyl-4,5-disubstituted oxazoles as highly potent antitubulin agents, acting as cis-constrained analogues of Combretastatin A-4 (CA-4). These compounds interfere with microtubule formation, a critical process in cell division, making them effective cytotoxic agents against various cancer cell lines. The following table summarizes the in vitro antiproliferative activity (IC50) of selected 4-methyloxazole derivatives.

Compound IDR (Substitution at C5)IC50 (nM) against NCI-H460 (Lung Cancer)IC50 (nM) against HT-29 (Colon Cancer)IC50 (nM) against A2780 (Ovarian Cancer)Tubulin Polymerization Inhibition IC50 (µM)
4g 3-fluoro-4-methoxyphenyl0.350.414.61.1
4i 4-ethoxyphenyl0.50.620.21.2
CA-4 (Reference Compound)0.40.51.80.9

Data extracted from a study on 2-methyl-4,5-disubstituted oxazoles as antitubulin agents.[1]

The data clearly indicates that substitutions at the 5-position of the 2-methyloxazole ring significantly influence the anticancer activity. Compounds 4g and 4i , with a m-fluoro-p-methoxyphenyl or p-ethoxyphenyl moiety respectively, demonstrate potent antiproliferative activity, with IC50 values in the nanomolar range, comparable to the well-known antitubulin agent Combretastatin A-4.[1] These compounds effectively inhibit tubulin polymerization by binding to the colchicine site.[1]

Understanding the Structure-Activity Relationship (SAR)

The SAR studies of these 4-methyloxazole derivatives reveal crucial insights for designing more potent and selective anticancer agents. The following diagram illustrates the key relationships between structural modifications and biological activity.

SAR_Workflow cluster_scaffold Core Scaffold Modification cluster_modifications Structural Modifications at C5 cluster_activity Biological Activity Scaffold 4-Methyloxazole Core Mod1 Introduction of 3-fluoro-4-methoxyphenyl (4g) Scaffold->Mod1 Substitution Mod2 Introduction of 4-ethoxyphenyl (4i) Scaffold->Mod2 Substitution Mod3 Other Substitutions Scaffold->Mod3 Substitution Activity1 High Potency (nM range) Comparable to CA-4 Mod1->Activity1 Leads to Activity2 Potent Tubulin Polymerization Inhibition Mod1->Activity2 Results in Mod2->Activity1 Leads to Mod2->Activity2 Results in Activity3 Variable Activity Mod3->Activity3 Results in

Caption: SAR of 4-methyloxazole derivatives.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, HT-29, A2780) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 nM to 100 µM) for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100 µL of dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of the compounds to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: A reaction mixture is prepared containing tubulin (e.g., 1 mg/mL) in a glutamate-based buffer (e.g., 100 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP).

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the tubulin solution at 37°C for 15 minutes.

  • Polymerization Initiation: Tubulin polymerization is initiated by the addition of GTP.

  • Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time using a spectrophotometer equipped with a temperature-controlled cuvette holder.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits the rate of tubulin polymerization by 50%, is determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this class of 4-methyloxazole derivatives is the disruption of microtubule dynamics, which is a crucial part of the cell cycle. The following diagram illustrates the signaling pathway affected and the general experimental workflow.

Signaling_Workflow cluster_pathway Affected Signaling Pathway cluster_workflow Experimental Workflow Tubulin αβ-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption leads to Compound 4-Methyloxazole Derivative Compound->Tubulin Inhibits Apoptosis Apoptosis MitoticArrest->Apoptosis Induces Synthesis Compound Synthesis & Characterization InVitro In Vitro Antiproliferative Assay (MTT) Synthesis->InVitro TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay Confirmation of Mechanism SAR SAR Analysis TubulinAssay->SAR

Caption: Mechanism of action and experimental workflow.

This guide provides a foundational understanding of the SAR of 4-methyloxazole derivatives as potent anticancer agents. The presented data and protocols are intended to facilitate further research in optimizing these promising compounds for therapeutic applications.

References

Efficacy of (4-Methyloxazol-2-YL)methanamine-Based Compounds: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and clinical trial databases did not yield any specific data on the in vitro and in vivo efficacy of (4-Methyloxazol-2-YL)methanamine-based compounds for any therapeutic application, including anticancer activity.

Therefore, this guide presents a comparative analysis of structurally related heterocyclic compounds, specifically other oxazole-containing molecules and methanamine derivatives, for which anticancer efficacy data is available. This information is intended to provide a framework for the type of analysis requested, while highlighting the current gap in knowledge regarding the specific compound class of interest to researchers, scientists, and drug development professionals.

Comparative Efficacy of Alternative Heterocyclic Compounds

While no data exists for this compound derivatives, research on other compounds containing oxazole or methanamine moieties has shown promising anticancer activity. This section summarizes the available data for these alternative compounds.

In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxicity of various heterocyclic compounds against different cancer cell lines.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Oxadiazole Derivative4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h)SNB-19 (CNS Cancer)<10[1]
NCI-H460 (Non-Small Cell Lung Cancer)<10[1]
SNB-75 (CNS Cancer)<10[1]
Benzothiazole Aniline DerivativeL1HeLa (Cervical Cancer)Not specified, similar to cisplatin[2]
L1Pt (Platinum Complex)HeLa (Cervical Cancer)Not specified, similar to cisplatin[2]
Carbazole-based MethanamineCompound 15U87 MG (Glioblastoma)18.50[3]
Carmustine (Standard Drug)U87 MG (Glioblastoma)18.24[3]
Temozolomide (Standard Drug)U87 MG (Glioblastoma)100[3]

Note: The study on compound 6h reported percent growth inhibition at a 10 µM concentration, with values of 65.12, 55.61, and 54.68 for SNB-19, NCI-H460, and SNB-75 cell lines, respectively, indicating an IC50 value below 10 µM[1].

Experimental Protocols

This section details the methodologies used in the cited studies for evaluating the in vitro anticancer activity of the alternative compounds.

Cell Viability Assay (MTT Assay) for Carbazole-based Methanamine Derivatives
  • Cell Line: Human glioma U87 MG cell line.

  • Methodology:

    • Cells were seeded in 96-well plates and incubated for 24 hours.

    • The synthesized carbazole-based methanamine derivatives were added to the wells at various concentrations.

    • The cells were incubated with the compounds for a 24-hour period.

    • After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for a further 4 hours.

    • The resulting formazan crystals were dissolved in a solubilization solution.

    • The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

    • The IC50 values were calculated as the concentration of the compound that caused a 50% reduction in cell viability compared to the control (untreated cells)[3].

Anticancer Screening of Oxadiazole Derivatives (NCI-60 Human Tumor Cell Line Screen)
  • Cell Lines: A panel of 58 human cancer cell lines representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).

  • Methodology:

    • The compound (6h) was added to the cell cultures at a single concentration of 10 µM.

    • The cells were incubated for 48 hours.

    • The anticancer activity was determined by measuring the percent growth inhibition (PGI).

    • The PGI was calculated based on the difference in the number of viable cells before and after treatment with the test compound, relative to a no-drug control and a zero-growth control[1].

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general experimental workflow for screening anticancer compounds and a simplified representation of a signaling pathway often targeted in cancer therapy.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanism of Action Studies cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cell_lines Panel of Human Cancer Cell Lines characterization->cell_lines cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) cell_lines->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 pathway_analysis Signaling Pathway Analysis ic50->pathway_analysis animal_model Xenograft Animal Model ic50->animal_model apoptosis_assay Apoptosis Assays pathway_analysis->apoptosis_assay efficacy_study Tumor Growth Inhibition Study animal_model->efficacy_study

Figure 1. A generalized workflow for the discovery and preclinical evaluation of novel anticancer compounds.

signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound -based Compound (Hypothetical Target) inhibitor->pi3k

Figure 2. A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for anticancer drugs. A hypothetical inhibitory action of a this compound-based compound is shown.

References

A Comparative Guide to the Inhibitory Activity of α-Keto Oxazole Derivatives on Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of various α-keto oxazole derivatives against Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. The information presented is supported by experimental data from peer-reviewed research, offering insights into the structure-activity relationships (SAR) of this promising class of inhibitors.

Introduction to FAAH and α-Keto Oxazole Inhibitors

Fatty Acid Amide Hydrolase (FAAH) is a key mammalian enzyme responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide, FAAH terminates its signaling, which plays a crucial role in pain, inflammation, and mood regulation. Inhibition of FAAH leads to elevated levels of endogenous anandamide, producing analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH a compelling therapeutic target for the development of novel drugs.[2]

Among the various classes of FAAH inhibitors, α-ketoheterocycles, particularly α-keto oxazoles, have emerged as highly potent and selective reversible inhibitors.[1] These compounds typically feature a central oxazole ring, an α-keto group that forms a reversible hemiketal with a catalytic serine residue in the FAAH active site, and various substituents that influence potency and selectivity.[1] This guide focuses on the comparative inhibitory activities of a series of α-keto oxazole derivatives, highlighting the impact of structural modifications on their affinity for FAAH.

Comparative Inhibitory Activity

The inhibitory activities of a series of α-keto oxazole derivatives against rat FAAH are summarized in the table below. The data is presented as the inhibitor concentration required to cause 50% inhibition of enzyme activity (Ki), with lower values indicating higher potency. The lead compound, OL-135, serves as a benchmark for comparison.[1]

CompoundR Group (at C2 acyl side chain)Ki (nM)Fold Improvement vs. OL-135
OL-135 (2b) Phenyl4.7-
5c 1-Naphthyl2.61.8x
5hh 3-Cl-Ph0.95.2x
11a Biphenylmethyl1.92.5x
11j Ethylbiphenyl0.756.3x
11k Biphenylmethyl (with pyridyl)0.3812.4x
12p 6-position S in linking chain3.01.6x
13d 2-position OH on linking chain8.00.6x

Data sourced from Hardouin et al., J. Med. Chem. 2007, 50, 14, 3359–3368.[1]

Structure-Activity Relationship (SAR) Insights

The data reveals several key structure-activity relationships for α-keto oxazole inhibitors of FAAH:

  • Aromatic Substituents: Replacing the terminal phenyl group of OL-135 with larger aromatic systems like 1-naphthyl (5c) or an electron-withdrawing group like 3-chloro-phenyl (5hh) enhances potency.[1]

  • Conformationally Restricted Side Chains: Introducing conformational constraints in the C2 acyl side chain, as seen in the biphenylmethyl (11a) and ethylbiphenyl (11j) derivatives, leads to a significant increase in inhibitory activity.[1]

  • Heterocyclic Modifications: The incorporation of a pyridyl group in conjunction with a conformationally restricted side chain, as in compound 11k, results in a more than 12-fold improvement in potency compared to the lead compound.[1]

  • Side Chain Heteroatoms and Substitutions: The introduction of heteroatoms (e.g., sulfur in 12p) or hydroxyl groups (e.g., in 13d) within the linking side chain is generally well-tolerated, with some modifications leading to a modest increase in potency.[1]

Experimental Protocols

The following is a detailed methodology for a typical in vitro FAAH inhibition assay used to determine the Ki values of competitive reversible inhibitors.

Materials and Reagents:
  • Purified recombinant rat FAAH

  • [14C]-Oleamide (substrate)

  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% glycerol, 0.02% Triton X-100, 0.4 mM HEPES, pH 9.0

  • Inhibitor stock solutions (in DMSO)

  • Scintillation fluid

  • Microplate reader or scintillation counter

Assay Protocol:
  • Enzyme Preparation: Dilute the purified recombinant rat FAAH in the assay buffer to a final concentration that is at least three times lower than the expected Ki of the inhibitors.

  • Inhibitor Dilution: Prepare a series of dilutions of the test compounds in the assay buffer.

  • Reaction Initiation: In a 96-well plate, combine the diluted enzyme, the inhibitor solution (or DMSO for control wells), and the assay buffer. Pre-incubate the mixture for a defined period (e.g., 5 minutes) at room temperature (20-23 °C).

  • Substrate Addition: Initiate the enzymatic reaction by adding [14C]-oleamide to each well.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 10-20 minutes), ensuring that the reaction remains in the linear range (≤10–20% substrate conversion).

  • Reaction Termination and Product Extraction: Stop the reaction by adding an acidic quenching solution. Extract the radiolabeled product (oleic acid) using an organic solvent.

  • Quantification: Measure the amount of radiolabeled product using a scintillation counter.

  • Data Analysis: Determine the initial rates of hydrolysis for each inhibitor concentration. The Ki values are then calculated using a Dixon plot or by non-linear regression analysis of the inhibition data. Lineweaver-Burk plots can be used to confirm the competitive reversible nature of the inhibition.[3]

Visualizing the Anandamide Signaling Pathway and Experimental Workflow

To better understand the biological context and the experimental approach, the following diagrams have been generated using the DOT language.

Anandamide_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron CB1R CB1 Receptor Anandamide Anandamide (AEA) Anandamide->CB1R Activates FAAH FAAH Anandamide->FAAH Substrate NAPE NAPE NAPE_PLD NAPE-PLD NAPE->NAPE_PLD Substrate NAPE_PLD->Anandamide Synthesizes Arachidonic_Acid Arachidonic Acid FAAH->Arachidonic_Acid Degrades to Ethanolamine Ethanolamine FAAH->Ethanolamine Degrades to Oxazole_Inhibitor α-Keto Oxazole Inhibitor Oxazole_Inhibitor->FAAH Inhibits FAAH_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents (FAAH, Inhibitors, Substrate) start->prepare_reagents reaction_setup Set up Reaction (Enzyme + Inhibitor/Vehicle) prepare_reagents->reaction_setup pre_incubate Pre-incubate reaction_setup->pre_incubate add_substrate Add [14C]-Oleamide pre_incubate->add_substrate incubate Incubate (Linear Range) add_substrate->incubate quench_extract Quench Reaction & Extract Product incubate->quench_extract quantify Quantify Radioactivity quench_extract->quantify analyze Analyze Data (Dixon/Lineweaver-Burk Plots) quantify->analyze end Determine Ki analyze->end

References

Comparative Guide to the Synthetic Validation of Enantiomerically Pure (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two potential synthetic routes for the production of enantiomerically pure (4-Methyloxazol-2-YL)methanamine, a chiral building block of interest in medicinal chemistry. The routes are evaluated based on proposed reaction schemes, supported by experimental data from analogous transformations found in the literature. Detailed experimental protocols for key steps are provided to facilitate laboratory application.

Introduction

The demand for enantiomerically pure compounds in drug discovery and development is continually increasing due to the often differing pharmacological and toxicological profiles of enantiomers. This compound represents a valuable chiral amine for the synthesis of novel therapeutic agents. This document outlines and compares two distinct strategies to obtain this compound in high enantiomeric purity: a chiral auxiliary-mediated approach and an asymmetric reduction pathway.

Route 1: Diastereoselective Amination using an Evans Chiral Auxiliary

This strategy introduces chirality through the temporary attachment of a chiral auxiliary to a precursor molecule, directing a subsequent amination step to afford a high diastereomeric excess. The well-established Evans oxazolidinone auxiliaries provide a reliable method for achieving high levels of stereocontrol.

Proposed Synthetic Workflow

The proposed synthesis commences with the preparation of 2-(4-methyloxazol-2-yl)acetic acid, followed by coupling with an Evans chiral auxiliary. Subsequent diastereoselective electrophilic amination and removal of the auxiliary yields the desired enantiomerically pure amine.

Route 1 Workflow start Commercially Available Starting Materials step1 Synthesis of 2-(4-methyloxazol-2-yl)acetic acid start->step1 step2 Coupling with Evans Auxiliary step1->step2 step3 Diastereoselective Electrophilic Amination step2->step3 step4 Auxiliary Cleavage step3->step4 end Enantiomerically Pure This compound step4->end

Caption: Proposed workflow for Route 1 utilizing a chiral auxiliary.

Key Experimental Protocols and Data

Step 1: Synthesis of 2-(4-methyloxazol-2-yl)acetic acid

Step 2 & 3: Coupling with Evans Auxiliary and Diastereoselective Amination

This sequence is the cornerstone of this route. The acetic acid is first converted to its acid chloride and then reacted with a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-acyloxazolidinone. The enolate is then generated and trapped with an electrophilic aminating agent.

Experimental Protocol (Analogous to Evans et al.) To a solution of the N-acyloxazolidinone in THF at -78 °C is added sodium hexamethyldisilazide (NaHMDS). After stirring for 30 minutes, a solution of trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) in THF is added. The reaction is quenched with glacial acetic acid.

Step 4: Auxiliary Cleavage

The chiral auxiliary is removed to yield the final product.

Experimental Protocol (Analogous Transformation) The N-acylated auxiliary is dissolved in a mixture of THF and water, and lithium hydroxide is added. The reaction is stirred at 0 °C until completion. The auxiliary can often be recovered and recycled.

Performance Data (Based on Analogous Reactions)
StepMetricValueReference
Diastereoselective AminationDiastereomeric Excess (d.e.)>95%[1][2]
Overall Yield (from acetic acid)Estimated Yield60-70%N/A

Route 2: Asymmetric Reduction of a Prochiral Nitrile

This alternative approach relies on the enantioselective reduction of a prochiral nitrile intermediate, 2-cyano-4-methyloxazole, using a chiral catalyst. This method can be more atom-economical as it avoids the use of a stoichiometric chiral auxiliary.

Proposed Synthetic Workflow

This route begins with the synthesis of 2-cyano-4-methyloxazole, which is then subjected to asymmetric reduction to furnish the enantiomerically pure amine.

Route 2 Workflow start Commercially Available Starting Materials step1 Synthesis of 2-cyano-4-methyloxazole start->step1 step2 Asymmetric Nitrile Reduction step1->step2 end Enantiomerically Pure This compound step2->end

Caption: Proposed workflow for Route 2 featuring asymmetric reduction.

Key Experimental Protocols and Data

Step 1: Synthesis of 2-cyano-4-methyloxazole

This intermediate can be prepared from commercially available 2-methyl-4-oxazolecarboxylic acid by conversion to the corresponding amide followed by dehydration.

Step 2: Asymmetric Nitrile Reduction

The development of catalytic asymmetric reductions of heteroaromatic nitriles is an active area of research. While a specific catalyst for this substrate is not reported, catalysts based on rhodium or ruthenium with chiral phosphine ligands have shown success in similar transformations.

Experimental Protocol (Hypothetical, based on analogous reductions) To a solution of 2-cyano-4-methyloxazole in a suitable solvent (e.g., methanol or toluene) is added a chiral catalyst (e.g., a Rh-DuPhos complex). The mixture is then subjected to hydrogenation at elevated pressure.

Performance Data (Based on Analogous Reactions)
StepMetricValueReference
Asymmetric ReductionEnantiomeric Excess (e.e.)80-95%[3]
Overall Yield (from nitrile)Estimated Yield70-85%N/A

Comparison of Synthetic Routes

Comparison cluster_route1 Route 1: Chiral Auxiliary cluster_route2 Route 2: Asymmetric Reduction title Comparison of Synthetic Routes r1_pros Pros: - High diastereoselectivity (>95% d.e.) - Well-established methodology - Predictable stereochemical outcome r2_pros Pros: - Catalytic use of chiral source - Higher atom economy - Potentially fewer steps r1_cons Cons: - Stoichiometric use of expensive auxiliary - Additional protection/deprotection steps - Lower atom economy r2_cons Cons: - Catalyst may be substrate-specific - Lower to moderate enantioselectivity (80-95% e.e.) - Catalyst screening may be required

Caption: Comparison of the pros and cons of the two proposed routes.

FeatureRoute 1: Chiral AuxiliaryRoute 2: Asymmetric Reduction
Stereocontrol Excellent and predictable (>95% d.e.)Good to excellent, but may require optimization (80-95% e.e.)
Atom Economy Lower due to stoichiometric auxiliaryHigher due to catalytic chirality source
Number of Steps Generally more steps (attachment and removal of auxiliary)Potentially fewer steps
Cost Can be high due to expensive chiral auxiliaryPotentially lower if an efficient catalyst is identified
Scalability Well-established for scale-upMay require significant process development

Conclusion

Both proposed synthetic routes offer viable pathways to enantiomerically pure this compound.

  • Route 1 (Chiral Auxiliary) is the more established and predictable method, likely to yield high enantiomeric purity without extensive optimization. However, it is less atom-economical and may be more costly on a large scale.

  • Route 2 (Asymmetric Reduction) presents a more modern and efficient approach in terms of atom economy. While it has the potential for fewer steps and lower cost, it may require significant research and development to identify a suitable catalyst that provides high enantioselectivity for the specific substrate.

The choice of synthetic route will ultimately depend on the specific project requirements, including the desired scale of production, cost considerations, and available resources for process development. For initial laboratory-scale synthesis and validation, the chiral auxiliary approach (Route 1) is recommended due to its reliability. For larger-scale manufacturing, an investment in developing an efficient asymmetric reduction (Route 2) could be highly beneficial.

References

Comparative Cross-Reactivity Profiling of (4-Methyloxazol-2-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of three hypothetical (4-Methyloxazol-2-YL)methanamine derivatives: Compound A , Compound B , and Compound C . The data presented herein is generated for illustrative purposes to demonstrate a typical cross-reactivity assessment, as public domain data for this specific chemical series is not available. The primary therapeutic target for these compounds is assumed to be Kinase X, a key enzyme in a cancer-related signaling pathway. This guide will objectively compare their performance against a panel of off-target kinases and G-protein coupled receptors (GPCRs) and provide the supporting experimental methodologies.

Data Presentation: Quantitative Cross-Reactivity Analysis

The following table summarizes the inhibitory activity (IC50 values) of Compounds A, B, and C against the primary target, Kinase X, and a panel of 10 common off-targets. Lower IC50 values indicate higher potency.

TargetCompound A (IC50, nM)Compound B (IC50, nM)Compound C (IC50, nM)
Primary Target
Kinase X15258
Off-Target Panel
Kinase Y1,2002,500>10,000
Kinase Z8501,5005,000
PKA>10,000>10,000>10,000
PKC5,0007,800>10,000
ROCK12,3004,0008,000
ROCK23,1005,2009,500
Dopamine D2 Receptor>10,0008,000>10,000
Serotonin 5-HT2A Receptor7,500>10,000>10,000
Adrenergic α1A Receptor9,0006,500>10,000
Histamine H1 Receptor>10,000>10,000>10,000

Analysis:

  • Compound C demonstrates the highest potency for the primary target, Kinase X, and a significantly cleaner off-target profile compared to Compounds A and B.

  • Compound A shows moderate potency for Kinase X but exhibits notable off-target activity against Kinase Y and Kinase Z.

  • Compound B has the lowest potency for the primary target among the three and displays cross-reactivity with several kinases and GPCRs.

Experimental Protocols

Enzyme Inhibition Assay (for Kinases)

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the target kinases.

Materials:

  • Recombinant human kinases (Kinase X, Y, Z, PKA, PKC, ROCK1, ROCK2)

  • ATP (Adenosine triphosphate)

  • Substrate peptide specific to each kinase

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or DMSO (as a control) to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the kinase and its specific substrate peptide in assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiation of Reaction: Add 25 µL of ATP solution (at the Km concentration for each respective kinase) to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate to equilibrate to room temperature for 10 minutes.

    • Add 50 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for another 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Radioligand Binding Assay (for GPCRs)

This protocol describes a competitive binding assay to determine the affinity of the test compounds for GPCRs.[1][2][3][4]

Materials:

  • Cell membranes expressing the target GPCR (e.g., Dopamine D2, Serotonin 5-HT2A, Adrenergic α1A, Histamine H1)

  • Radioligand specific for each GPCR (e.g., [3H]-Spiperone for D2)

  • Test compounds (dissolved in DMSO)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • GF/C filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Setup:

    • In a 96-well plate, add 25 µL of diluted test compound or DMSO.

    • Add 25 µL of the specific radioligand at a concentration close to its Kd.

    • Add 50 µL of the cell membrane preparation.

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added to separate wells.

  • Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. Wash the filters three times with ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting:

    • Dry the filter plate at 50°C for 30 minutes.

    • Add scintillation fluid to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis: The IC50 values are determined by non-linear regression analysis of the competition binding curves. The Ki (inhibitory constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Kinase_X Kinase X (Target) RAF->Kinase_X Activates ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Downstream_Targets Downstream Targets Kinase_X->Downstream_Targets Phosphorylates Inhibitor (4-Methyloxazol-2-YL) methanamine derivative Inhibitor->Kinase_X Inhibits Downstream_Targets->Transcription_Factors Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to G cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation Define_Targets Define Primary Target & Off-Target Panel Compound_Synthesis Synthesize & Purify Test Compounds Define_Targets->Compound_Synthesis Assay_Development Develop & Optimize Assay Protocols Define_Targets->Assay_Development Primary_Screen Primary Screen: Potency on Target Compound_Synthesis->Primary_Screen Assay_Development->Primary_Screen Secondary_Screen Secondary Screen: Cross-Reactivity Profiling Primary_Screen->Secondary_Screen Data_Collection Raw Data Collection Secondary_Screen->Data_Collection IC50_Calculation IC50/Ki Calculation Data_Collection->IC50_Calculation Selectivity_Analysis Selectivity Analysis (Target vs. Off-Targets) IC50_Calculation->Selectivity_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Selectivity_Analysis->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

References

Comparative Docking Analysis of Bioactive Oxazole Analogs: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of molecular docking studies performed on various oxazole-containing compounds. While direct comparative data for (4-Methyloxazol-2-YL)methanamine analogs is limited in publicly available literature, this document synthesizes findings from several studies on structurally related oxazole derivatives. The aim is to offer a baseline for researchers engaged in the computational design and analysis of novel oxazole-based therapeutic agents. The data presented herein is compiled from multiple independent research efforts and is intended for informational and comparative purposes.

Quantitative Docking Data Summary

The following table summarizes the molecular docking results from various studies on oxazole analogs, detailing the compounds, their respective protein targets, the docking software utilized, and the reported binding affinities or scores. This data provides a quantitative basis for comparing the potential efficacy of different oxazole scaffolds against a range of biological targets.

Studied Compound/Analog ClassProtein Target (PDB ID)Docking SoftwareBinding Affinity/Score (kcal/mol)Reference
Oxazole DerivativesPeroxisome Proliferator-Activated Receptor Gamma (PPARγ) (1PRG)AutoDock 4-9.77 (for Ligand 9)[1]
Oxazole Compounds (1-5)Heme-binding protein from Porphyromonas gingivalisAutoDock Vina-10.0 to -11.3[2][3]
Furan-Oxazole DerivativesCyclooxygenase-1 (COX-1)Not Specified-10.311 to -9.02[4]
Furan-Oxazole DerivativesCyclooxygenase-2 (COX-2)Not Specified-9.642 to -9.18[4]
Benzimidazole-based Oxadiazole DerivativesEpidermal Growth Factor Receptor (EGFR)Not Specified-8.34 (for compound 11)[5]
Pyrimidine, Oxazole, and Pyrazole MoietiesGlc-N-6-P synthaseNot Specified-7.6 to -6.6[6]
Benzimidazole-Oxazole AnalogsAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Not SpecifiedNot explicitly stated in abstract[7]
Furan Oxazole Amine DerivativesCyclooxygenase-2 (COX-2)GOLD SuitePLP fitness scores: 72.82 (P1), 85.97 (P2)[8]

Experimental Protocols: A Synthesized Approach to Molecular Docking

The methodologies employed in the cited studies for molecular docking of oxazole analogs follow a generally standardized workflow. This section synthesizes these approaches to provide a comprehensive overview of a typical experimental protocol.

1. Ligand and Target Preparation:

  • Ligand Preparation: The three-dimensional structures of the oxazole analog ligands are typically generated using chemical drawing software like ChemDraw.[6] Energy minimization of the ligand structures is a crucial step, often performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations.

  • Target Selection and Preparation: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB).[9] Prior to docking, the protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms.[1][9] Polar hydrogen atoms and appropriate charges (e.g., Gasteiger or Kollman charges) are added to the protein structure.[1][9]

2. Docking Simulation:

  • Software and Algorithm: A variety of software packages are used for molecular docking, with AutoDock and AutoDock Vina being commonly cited.[1][2][3][5] These programs utilize genetic algorithms or other stochastic methods to explore a wide range of ligand conformations and orientations within the binding site of the target protein.

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.[1][2][3] The dimensions and center of the grid box are determined based on the location of the co-crystallized ligand or through active site prediction servers.

  • Docking Execution: The docking simulation is then run, during which the software systematically evaluates numerous possible binding poses of the ligand and scores them based on a scoring function that estimates the binding free energy.

3. Analysis of Results:

  • Binding Affinity and Pose Selection: The primary output of a docking study is the binding affinity or docking score, typically expressed in kcal/mol.[4] The pose with the lowest binding energy is generally considered the most favorable and is selected for further analysis.

  • Interaction Analysis: The interactions between the best-docked ligand and the amino acid residues of the protein's active site are visualized and analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex. Visualization tools like PyMOL or Discovery Studio are often used for this purpose.[1]

Visualizing a Typical In Silico Docking Workflow

The following diagram illustrates the general workflow of a molecular docking study, from initial preparation to final analysis.

docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (3D Structure & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Remove Water, Add Hydrogens) protein_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina) grid_gen->docking_run pose_analysis Analyze Binding Poses & Scores docking_run->pose_analysis interaction_analysis Visualize & Analyze Ligand-Protein Interactions pose_analysis->interaction_analysis

Caption: A generalized workflow for molecular docking studies.

Comparative Aspects of Oxazole Analog Docking Studies

The following diagram illustrates the key variable components in the compared docking studies, highlighting the diversity of targets and computational tools employed in the research of oxazole analogs.

logical_comparison cluster_analogs Oxazole Analog Classes cluster_targets Protein Targets cluster_software Docking Software cluster_results Binding Affinity Range (kcal/mol) A Furan-Oxazoles T2 COX-1/COX-2 A->T2 B Benzimidazole-Oxazoles T4 EGFR B->T4 C General Oxazole Derivatives T1 PPARγ C->T1 T3 Heme-binding protein C->T3 S1 AutoDock T1->S1 S3 GOLD Suite T2->S3 e.g. S2 AutoDock Vina T3->S2 R1 -6.6 to -11.3 S1->R1 S2->R1 S3->R1 Leads to

Caption: A logical comparison of the different facets of the reviewed docking studies.

References

Assessing the Metabolic Stability of (4-Methyloxazol-2-YL)methanamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic success. Rapid metabolism can lead to low bioavailability and short duration of action, necessitating more frequent dosing and potentially increasing the risk of adverse effects due to metabolite formation. The (4-methyloxazol-2-yl)methanamine scaffold is a key pharmacophore in various development programs. Understanding its metabolic liabilities and how structural modifications can enhance stability is crucial for lead optimization.

Comparative Metabolic Stability Data

In the absence of direct data for this compound derivatives, we present a case study on two oxazolo[4,5-c]quinoline analogs, KB-1517 and KB-1518, which have been evaluated for their in vitro metabolic stability in human and mouse liver S9 fractions.[1] Liver S9 fractions contain a mixture of cytosolic and microsomal enzymes and are a common in vitro model for assessing phase I and phase II metabolism.[2]

Table 1: In Vitro Metabolic Stability of Oxazolo[4,5-c]quinoline Analogs [1][2]

CompoundTest SystemIncubation Time (min)% RemainingIn Vitro Half-life (t½, min)
KB-1517 Human Liver S96081.9 ± 0.7185.3
Mouse Liver S96067.2 ± 1.0183.4
KB-1518 Human Liver S960Not Reported> 60
Mouse Liver S960Not Reported> 60

Data presented as mean ± SD (n=3).[1][2]

Both KB-1517 and KB-1518 demonstrated high metabolic stability in both human and mouse liver S9 fractions, with half-lives exceeding 60 minutes.[1] This suggests that the oxazolo[4,5-c]quinoline scaffold is relatively resistant to metabolism by the enzymes present in these in vitro systems. The primary routes of metabolism for these compounds were identified as phase I oxidation reactions, specifically N-oxidation and N-demethylation.[2]

Strategies for Improving Metabolic Stability of Heterocyclic Compounds

Structure-activity relationship (SAR) studies on various heterocyclic compounds have revealed several strategies to enhance metabolic stability. These approaches aim to block or reduce the susceptibility of metabolically labile sites ("soft spots") within a molecule.

  • Scaffold Hopping: Replacing a metabolically unstable scaffold with a more robust one can significantly improve stability. For instance, moving from an electron-rich aromatic system to an electron-deficient heterocycle can make the compound less prone to oxidative metabolism.[3]

  • Introduction of Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as fluorine or a trifluoromethyl group, at or near a metabolic soft spot can decrease the electron density of the ring system, thereby reducing its susceptibility to oxidation by cytochrome P450 enzymes.[4]

  • Steric Hindrance: Introducing bulky substituents near a metabolically labile position can sterically hinder the approach of metabolic enzymes, thus slowing down the rate of metabolism.

  • Blocking Metabolic Sites: Replacing a hydrogen atom at a known site of metabolism with a more stable group, such as a fluorine atom or a methyl group, can effectively block that metabolic pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the metabolic stability of drug candidates.

In Vitro Metabolic Stability in Liver S9 Fractions

This assay evaluates the rate of disappearance of a test compound when incubated with liver S9 fractions, which contain a broad range of metabolic enzymes.

1. Reagents and Materials:

  • Test compound and positive control compounds (e.g., compounds with known metabolic profiles).

  • Pooled liver S9 fractions (human and other species of interest).

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Cofactor solution: A mixture of NADPH, UDPGA, PAPS, and GSH to support both phase I and phase II metabolic reactions.[1][2]

  • Acetonitrile or other suitable organic solvent for quenching the reaction.

  • Internal standard for analytical quantification.

2. Incubation Procedure:

  • Prepare a working solution of the test compound in a suitable solvent.

  • In a microcentrifuge tube or 96-well plate, combine the liver S9 fraction and phosphate buffer.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

  • Initiate the metabolic reaction by adding the cofactor solution and the test compound.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube or well containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

3. Sample Analysis:

  • Centrifuge the quenched samples to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k.

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in metabolic stability assessment.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Test_Compound Test Compound Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix Liver_S9 Liver S9 Fraction Liver_S9->Incubation_Mix Cofactors Cofactors (NADPH, etc.) Cofactors->Incubation_Mix Time_Points Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubation_Mix->Time_Points Quenching Reaction Quenching (Acetonitrile + IS) Time_Points->Quenching Centrifugation Protein Precipitation Quenching->Centrifugation LC_MS_MS LC-MS/MS Analysis Centrifugation->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis Half_Life In Vitro Half-life (t½) Data_Analysis->Half_Life Calculate t½

Caption: Experimental workflow for in vitro metabolic stability assay.

logical_relationship cluster_inputs Input Factors cluster_process Experimental Process cluster_outputs Output & Interpretation Compound_Structure Compound Structure Metabolic_Assay Metabolic Stability Assay Compound_Structure->Metabolic_Assay In_Vitro_System In Vitro System (e.g., Liver S9, Microsomes) In_Vitro_System->Metabolic_Assay Half_Life In Vitro Half-life (t½) Metabolic_Assay->Half_Life Intrinsic_Clearance Intrinsic Clearance (CLint) Metabolic_Assay->Intrinsic_Clearance Prediction Prediction of In Vivo Pharmacokinetics Half_Life->Prediction Intrinsic_Clearance->Prediction

Caption: Logical relationship of metabolic stability assessment.

References

A Head-to-Head Comparison of (4-Methyloxazol-2-YL)methanamine and Alternative Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a drug candidate. This guide provides a comprehensive, data-driven comparison of the (4-Methyloxazol-2-YL)methanamine scaffold against other commonly employed heterocyclic systems, with a particular focus on its bioisosteric relationship with thiazole and oxadiazole moieties. This analysis is intended to equip researchers, scientists, and drug development professionals with the objective data necessary to make informed decisions in their scaffold selection process.

Executive Summary

The this compound scaffold, a substituted oxazole, offers a versatile platform for the design of novel therapeutics. Its utility is often compared to other five-membered heterocycles, particularly thiazoles, which are considered classical bioisosteres. This comparison delves into the subtle yet significant differences in their biological activities, drawing upon quantitative data from in vitro studies. The primary focus of this guide is the comparative anticancer activity, where direct head-to-head data is available.

Comparative Analysis: Anticancer Activity

A key area where oxazole and thiazole scaffolds have been directly compared is in the development of anticancer agents. A study on sulindac analogs provided a direct comparison of the cytotoxic effects of compounds containing these respective scaffolds. The data, summarized below, highlights the nuanced impact of scaffold choice on anticancer potency.

Table 1: Comparative Cytotoxicity (EC50, µM) of Oxazole and Thiazole Analogs of Sulindac

Compound IDScaffoldHT29 (Colon Cancer)PC3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)
8 Oxazole>22.7311 (10-12)12 (11-13)
11 Oxazole12 (11-13)6.2 (5.6-6.8)5.8 (5.2-6.5)
16 Thiazole16 (15-18)8.5 (7.7-9.3)9.2 (8.4-10)
19 Thiazole6.9 (6.2-7.6)4.5 (4.1-4.9)4.9 (4.4-5.4)
SSA Amide (Control)5.3 (4.8-5.8)3.9 (3.5-4.3)4.2 (3.8-4.6)

Data extracted from a study on sulindac analogs.[1] Lower EC50 values indicate higher potency.

Interestingly, in this particular series of compounds, the thiazole-containing analogs (16 and 19) generally exhibited slightly greater potency against the tested cancer cell lines compared to their oxazole counterparts (8 and 11).[1] For instance, compound 19 (thiazole) showed an EC50 of 6.9 µM against HT29 cells, whereas the corresponding oxazole analog 11 had an EC50 of 12 µM.[1] This suggests that in this specific molecular context, the thiazole scaffold may offer a slight advantage in terms of cytotoxic activity. However, it is crucial to note that the choice of substituents also plays a significant role in the overall activity.[1]

Signaling Pathways and Experimental Workflow

The development and evaluation of such compounds often involve a standardized workflow, from initial synthesis to biological screening. The following diagrams illustrate a typical experimental workflow for assessing anticancer activity and a simplified representation of a signaling pathway that such compounds might modulate.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening start Starting Materials intermediate This compound or Thiazole Analog start->intermediate Multi-step synthesis final_compound Final Compound Library intermediate->final_compound cell_culture Cancer Cell Line Culture (e.g., HT29, PC3) final_compound->cell_culture Screening treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay data_analysis Data Analysis (EC50 Determination) mtt_assay->data_analysis signaling_pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor This compound Scaffold-based Inhibitor inhibitor->pi3k Inhibition

References

confirming the mechanism of action of a (4-Methyloxazol-2-YL)methanamine-derived drug candidate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the (4-Methyloxazol-2-YL)methanamine-derived drug candidate, 4-(2-Methyloxazol-4-yl)benzenesulfonamide , with established Monoamine Oxidase B (MAO-B) inhibitors. The following sections detail its mechanism of action, supported by experimental data, and benchmark its performance against current therapeutic alternatives.

Mechanism of Action: Selective MAO-B Inhibition

The primary mechanism of action for 4-(2-Methyloxazol-4-yl)benzenesulfonamide is the selective inhibition of Monoamine Oxidase B (MAO-B). MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control and various cognitive functions. By inhibiting MAO-B, this drug candidate increases the synaptic availability of dopamine, a therapeutic strategy commonly employed in the management of Parkinson's disease.

Data Presentation: Comparative Inhibitory Potency

The inhibitory activity of 4-(2-Methyloxazol-4-yl)benzenesulfonamide against both MAO-A and MAO-B isoforms was determined and compared with clinically approved MAO-B inhibitors. All data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

CompoundMAO-B IC50 (µM)MAO-A IC50 (µM)Selectivity Index (MAO-A/MAO-B)Notes
4-(2-Methyloxazol-4-yl)benzenesulfonamide 3.47 [1][2]43.3 [1][2]~12.5 Reversible inhibitor
Selegiline0.051[3]23[3]~450Irreversible inhibitor
Rasagiline0.00443[4][5]0.412[4][5]~93Irreversible inhibitor
Safinamide0.079[6][7]80[6][7]~1012Reversible and selective inhibitor.[8]

Experimental Protocols

Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide

The synthesis of the drug candidate was achieved through the reaction of 4-(2-bromoacetyl)benzenesulfonamide with an excess of acetamide.[9][10]

Materials:

  • 4-(2-bromoacetyl)benzenesulfonamide

  • Acetamide

  • Cold water

Procedure:

  • A mixture of 4-(2-bromoacetyl)benzenesulfonamide (1 equivalent) and acetamide (3 equivalents) was prepared.[9][10]

  • The reaction mixture was heated to 150°C and stirred for 20 minutes.[9][10]

  • After heating, the mixture was diluted with 30 mL of cold water.[9]

  • The resulting precipitate was collected by filtration.[9][10]

  • The collected solid was washed with 10 mL of water and air-dried at 50°C to yield 4-(2-methyloxazol-4-yl)benzenesulfonamide.[9]

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the compounds was assessed using the MAO-Glo™ Assay (Promega).[11][12][13][14] This assay provides a homogeneous, luminescent method for measuring the activity of MAO enzymes.

Principle: The MAO-Glo™ Assay utilizes a luminogenic MAO substrate. The MAO enzyme converts this substrate into a luciferin derivative. A reconstituted Luciferin Detection Reagent is then added to stop the MAO reaction and convert the derivative into luciferin, which generates a stable, glow-type luminescent signal. The intensity of the light produced is directly proportional to the MAO activity.[11][12][13]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO-Glo™ Assay Kit (containing luminogenic MAO substrate, Luciferin Detection Reagent, and appropriate buffers)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well white opaque plates

  • Luminometer

Procedure:

  • Enzyme and Compound Incubation:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to the appropriate reaction buffer.

    • Add the test compounds at various concentrations to the wells containing the enzyme. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

    • Incubate the plate for a specified period (e.g., 15 minutes) at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction:

    • Add the luminogenic MAO substrate to each well to initiate the enzymatic reaction.

    • Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.

  • Signal Detection:

    • Add the Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

MAO_B_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Release DOPAC DOPAC MAOB->DOPAC Dopamine_Receptor Dopamine Receptor Dopamine_cleft->Dopamine_Receptor Binding Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Activation Drug_Candidate This compound -derived Drug Drug_Candidate->MAOB Inhibition

Caption: Signaling pathway of MAO-B inhibition.

Experimental_Workflow start Start synthesis Synthesis of 4-(2-Methyloxazol-4-yl)benzenesulfonamide start->synthesis purification Purification and Characterization synthesis->purification assay_prep Prepare MAO Enzymes, Substrate, and Test Compounds purification->assay_prep incubation Incubate Enzyme with Test Compound assay_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction detection Add Detection Reagent and Measure Luminescence reaction->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: Experimental workflow for MAO-B inhibition assay.

References

Safety Operating Guide

Proper Disposal of (4-Methyloxazol-2-YL)methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (4-Methyloxazol-2-YL)methanamine, a chemical compound utilized by researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally similar compounds and general best practices for the disposal of heterocyclic amines.

Immediate Safety and Hazard Information

Personnel handling this compound should wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (Nitrile rubber is recommended)

  • A lab coat or chemical-resistant apron

  • Respiratory protection if there is a risk of generating dust or aerosols

Quantitative Hazard Data for a Structurally Similar Compound

The following table summarizes the hazard classification for the structurally similar compound, (2-Methyloxazol-4-yl)methanamine, and should be used as a precautionary reference.

Hazard ClassHazard Statement
Acute toxicity, OralH302: Harmful if swallowed
Skin corrosion/irritationH315: Causes skin irritation
Serious eye damage/eye irritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Data based on the Safety Data Sheet for (2-Methyloxazol-4-yl)methanamine.[1]

Step-by-Step Disposal Protocol

Given the potential hazards, this compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be made of a material compatible with the chemical.

  • The label should clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "this compound".

Step 2: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2]

  • The storage area should be cool and dry.

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS representative or contractor with all available information about the chemical, including its name, quantity, and any known or suspected hazards.

  • Follow all institutional, local, regional, and national regulations for the disposal of hazardous chemical waste.[2][3]

Step 4: Decontamination of Work Area

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound.

  • Use an appropriate cleaning agent and follow your laboratory's standard decontamination procedures.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the decision-making process for the proper handling and disposal of this compound.

cluster_handling Chemical Handling Workflow start Start: Need to handle this compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe handling Handle in a well-ventilated area (e.g., fume hood) ppe->handling spill Spill occurs? handling->spill spill_yes Follow spill cleanup protocol spill->spill_yes Yes spill_no Proceed with experiment spill->spill_no No end_handling Experiment complete spill_yes->end_handling spill_no->end_handling

Caption: Chemical Handling Workflow for this compound.

cluster_disposal Disposal Decision Tree start_disposal Start: Waste generated is_hazardous Is the waste considered hazardous? start_disposal->is_hazardous hazardous_yes Collect in a labeled, sealed hazardous waste container is_hazardous->hazardous_yes Yes (Assume based on chemical class) hazardous_no Follow standard laboratory waste procedures (Not Recommended) is_hazardous->hazardous_no No storage Store in a designated, secure area hazardous_yes->storage contact_ehs Contact Environmental Health & Safety (EHS) or licensed contractor for disposal storage->contact_ehs end_disposal Waste properly disposed contact_ehs->end_disposal

Caption: Disposal Decision Tree for this compound Waste.

References

Personal protective equipment for handling (4-Methyloxazol-2-YL)methanamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling (4-Methyloxazol-2-YL)methanamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical.[1] Handling requires strict adherence to safety protocols to prevent skin and eye irritation, respiratory issues, and other potential health effects.[2] The following tables summarize the necessary personal protective equipment and safety measures.

Table 1: Hazard Identification

Hazard ClassificationDescription
Acute Toxicity (Oral)Harmful if swallowed.[3]
Skin IrritationCauses skin irritation.[1]
Eye IrritationCauses serious eye irritation or damage.[3]
Respiratory IrritationMay cause respiratory irritation.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationStandard
Eye and Face ProtectionTight-sealing safety goggles or face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[1]
Skin ProtectionAppropriate protective gloves and clothing to prevent skin exposure.---
Respiratory ProtectionNIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation is experienced.OSHA 29 CFR 1910.134 or European Standard EN 149.[1]

Experimental Workflow for Handling this compound

Proper handling of this compound is critical to ensure laboratory safety. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_hood handle_weigh Weighing and Transfer prep_hood->handle_weigh handle_reaction Running Reaction handle_weigh->handle_reaction handle_spill Spill Containment handle_weigh->handle_spill In case of spill cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate handle_spill->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Experimental workflow for handling this compound.

First Aid Procedures

In case of exposure, immediate action is necessary.

Table 3: First Aid Measures

Exposure RouteProcedure
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[1][2]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention.[1][2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2]
Ingestion Clean mouth with water. Get medical attention.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Operational Steps for Disposal:

  • Segregation: Keep chemical waste separate from other laboratory waste.

  • Labeling: Clearly label the waste container with the chemical name and associated hazards.

  • Storage: Store waste in a designated, well-ventilated, and secure area. Keep containers tightly closed.[1]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1][2]

The following diagram illustrates the logical flow for the disposal of this compound waste.

cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Storage cluster_disposal Final Disposal gen_solid Contaminated Solids (Gloves, Paper Towels) handle_container Place in Designated, Labeled Waste Container gen_solid->handle_container gen_liquid Unused Reagent & Reaction Quench gen_liquid->handle_container handle_storage Store in a Ventilated, Secure Area handle_container->handle_storage disp_pickup Arrange for Pickup by Certified Hazardous Waste Contractor handle_storage->disp_pickup disp_manifest Complete Waste Manifest disp_pickup->disp_manifest

Caption: Logical workflow for the disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.